5-Methyl-1H-indazole-4-boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(5-methyl-1H-indazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-2-3-7-6(4-10-11-7)8(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRURFOBSNYPWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=NN2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657254 | |
| Record name | (5-Methyl-1H-indazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-10-7 | |
| Record name | B-(5-Methyl-1H-indazol-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methyl-1H-indazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methyl-1H-indazol-4-yl)boronic acid | |
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Foundational & Exploratory
Synthesis of 5-Methyl-1H-indazole-4-boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic route to 5-Methyl-1H-indazole-4-boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of 4-bromo-5-methyl-1H-indazole, followed by a palladium-catalyzed Miyaura borylation to yield the target boronic acid. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to aid researchers in the successful synthesis and application of this important intermediate.
Introduction
This compound is a key structural motif present in a variety of biologically active compounds. Its utility primarily stems from its capacity to participate in Suzuki-Miyaura cross-coupling reactions, a powerful and versatile method for the formation of carbon-carbon bonds. This reaction allows for the facile introduction of the 5-methyl-1H-indazole core into complex molecular architectures, making it a sought-after intermediate in the synthesis of kinase inhibitors and other therapeutic agents. This guide outlines a robust and reproducible synthetic strategy for the preparation of this valuable compound.
Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence, starting from a suitable precursor and culminating in a borylation reaction.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-5-methyl-1H-indazole
This procedure is adapted from a patented method for the synthesis of the key precursor.[1]
Reaction Scheme:
A multi-step reaction sequence starting from 2-bromo-4-fluorotoluene is employed to synthesize 4-bromo-5-methyl-1H-indazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 2-Bromo-4-fluorotoluene | 189.03 | 189 g | 1.0 mol |
| Lithium diisopropylamide (LDA) | 107.12 | 600 mL (2.0M soln) | 1.2 mol |
| N,N-Dimethylformamide (DMF) | 73.09 | 87.6 g | 1.2 mol |
| Methoxylamine hydrochloride | 83.52 | - | - |
| Potassium carbonate | 138.21 | - | - |
| Hydrazine hydrate | 50.06 | - | - |
| Tetrahydrofuran (THF) | 72.11 | 1000 mL | - |
| Ethyl acetate | 88.11 | - | - |
| Saturated aq. NH4Cl | - | - | - |
Procedure:
-
To a solution of 2-bromo-4-fluorotoluene (1.0 mol) in anhydrous tetrahydrofuran (1000 mL) under an inert atmosphere (e.g., argon), cool the mixture to -78 °C.
-
Slowly add a 2.0 M solution of lithium diisopropylamide (LDA) in THF (1.2 mol) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1.5 hours.
-
Add N,N-dimethylformamide (DMF) (1.2 mol) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1.5 hours.
-
The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate aldehyde (Compound III).[1]
-
This intermediate is then reacted with methoxylamine hydrochloride and potassium carbonate.[1]
-
The subsequent compound (Compound IV) undergoes ring closure with hydrazine hydrate to afford 4-bromo-5-methyl-1H-indazole.[1]
Expected Yield: The reported molar yield for the initial aldehyde formation is approximately 89.9%.[1] Subsequent steps are reported to proceed with high yield.
Step 2: Miyaura Borylation of 4-Bromo-5-methyl-1H-indazole
This is a general, plausible protocol adapted from established Miyaura borylation procedures for aryl halides.
Reaction Scheme:
Caption: Miyaura borylation of the bromo-indazole precursor.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Suggested Quantity (Example) | Moles (Example) |
| 4-Bromo-5-methyl-1H-indazole | 211.05 | 2.11 g | 10 mmol |
| Bis(pinacolato)diboron (B2pin2) | 253.94 | 3.81 g | 15 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) | 816.64 | 0.41 g | 0.5 mmol |
| Potassium acetate (KOAc) | 98.14 | 2.94 g | 30 mmol |
| 1,4-Dioxane (anhydrous) | 88.11 | 50 mL | - |
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 4-bromo-5-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (1.5 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) (0.05 eq.), and potassium acetate (3.0 eq.).
-
Add anhydrous 1,4-dioxane.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude pinacol ester can be purified by column chromatography on silica gel.
-
Hydrolysis of the pinacol ester to the boronic acid can be achieved by treatment with an aqueous acid (e.g., HCl) or by transesterification with a diol followed by hydrolysis.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |
| 4-Bromo-5-methyl-1H-indazole | C8H7BrN2 | 211.06 | Solid | >97% |
| This compound | C8H9BN2O2 | 175.98 | White to light yellow powder | ≥ 95% |
Conclusion
The synthetic route detailed in this guide provides a clear and actionable pathway for the preparation of this compound. By following the outlined experimental protocols, researchers can reliably access this important building block for use in a wide range of applications, particularly in the discovery and development of novel therapeutics. The provided diagrams and data tables serve as a quick reference for the key aspects of this synthesis.
References
5-Methyl-1H-indazole-4-boronic acid chemical properties
An In-depth Technical Guide to 5-Methyl-1H-indazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. As a derivative of indazole, a bicyclic scaffold known for a wide range of pharmacological activities, this molecule serves as a crucial building block in the synthesis of complex organic molecules.[1][2][3] Its boronic acid functional group makes it particularly valuable for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][4]
This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its utility in research and drug development. Detailed experimental methodologies and workflows are presented to assist scientists in its practical application.
Chemical and Physical Properties
This compound is typically a white to light yellow powder.[1] Its stability and reactivity are key attributes valued by researchers.[1][2] Proper storage is critical to maintain its integrity; it should be kept refrigerated between 0-8 °C under an inert atmosphere.[1][5]
The quantitative chemical and physical properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | (5-Methyl-1H-indazol-4-yl)boronic acid | [1][2] |
| CAS Number | 1245816-10-7 | [1][2][6] |
| Molecular Formula | C₈H₉BN₂O₂ | [1][6][7] |
| Molecular Weight | 175.98 g/mol | [1][6][8][9] |
| Appearance | White to light yellow powder | [1] |
| Purity | ≥95% | [1][2] |
| Storage Conditions | 0-8 °C, Inert Atmosphere | [1][5] |
Reactivity and Key Reactions
The synthetic utility of this compound is dominated by the reactivity of its boronic acid moiety.
Suzuki-Miyaura Cross-Coupling
This compound is an essential building block for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds between aryl or vinyl halides/triflates and an organoboron compound.[1][2][4] This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents. The indazole core can be coupled with a variety of aromatic and heteroaromatic partners, enabling the creation of diverse molecular libraries for drug discovery.[1][2]
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Interaction with Diols and Stability
The boronic acid group can reversibly form stable cyclic esters with diols.[1] This property is exploited for protection strategies and is relevant in the development of sensors.[1] While generally stable, boronic acids can be prone to degradation or trimerization to form boroxines. For long-term storage or to prevent issues during purification, they are often converted to more stable derivatives, such as pinacol esters (MIDA boronates).[10]
Experimental Protocols
The following sections provide representative methodologies. Researchers should optimize conditions for their specific substrates and equipment.
Synthesis of Indazolylboronic Esters
A common route to synthesize indazolylboronic acids or their stable ester derivatives is through the palladium-catalyzed borylation of a corresponding halo-indazole.[11]
Caption: General experimental workflow for the synthesis of indazolylboronic esters.
Methodology:
-
Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen), add the protected 4-halo-5-methyl-1H-indazole, bis(pinacolato)diboron (1.1-1.5 eq.), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., potassium acetate, 3 eq.).
-
Reaction: Add an anhydrous solvent (e.g., DMF, Dioxane) and heat the mixture (e.g., 80-100 °C) for several hours until starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected boronic acid pinacol ester.
-
Hydrolysis (Optional): The pinacol ester can be hydrolyzed to the free boronic acid if required, often under acidic or basic conditions.
Analysis by Reverse-Phase HPLC (RP-HPLC)
Analyzing boronic acids and their esters by RP-HPLC can be challenging due to on-column hydrolysis of the ester back to the more polar boronic acid.[12][13] This can lead to inaccurate quantification.
Caption: Logical workflow for the HPLC analysis of boronic acids/esters.
Recommended Protocol:
-
Column: Use a column with low silanol activity to minimize hydrolysis.[13][14] A Waters XTerra MS C18 or similar is often effective.[13]
-
Mobile Phase: A simple mobile phase of acetonitrile and water without acid modifiers (like formic acid) can prevent hydrolysis.[13] A gradient elution is typically used.
-
Diluent: Dissolve samples in a non-aqueous, aprotic solvent (e.g., acetonitrile) to ensure stability before injection.
-
Detection: A selective detection method can be employed post-column. For example, reaction with alizarin allows for fluorescent detection of boronic acids.[15]
Applications in Research and Drug Development
This compound is a valuable intermediate in pharmaceutical development. The indazole scaffold is a "privileged structure" found in numerous bioactive compounds, including anti-cancer agents.[1][3]
-
Kinase Inhibitors: Many indazole derivatives function as kinase inhibitors, which are critical in oncology. By using this boronic acid to synthesize analogs, researchers can target specific enzymes involved in tumor growth and signaling pathways, such as FGFR, EGFR, or ERK kinases.[1][3]
-
Bioconjugation: The boronic acid can be used in bioconjugation techniques to link the indazole scaffold to other biomolecules, which is essential for creating targeted drug delivery systems.[1]
-
Sensors and Materials Science: The ability of the boronic acid to interact with diols makes it useful for designing responsive materials and sensors, for example, for carbohydrate detection.[1][16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. This compound | [frontierspecialtychemicals.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. Sigma Aldrich 5-methyl-1H-indazole-6-boronic acid 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 9. 5-methyl-1H-indazole-6-boronic acid AldrichCPR 1310383-42-6 [sigmaaldrich.com]
- 10. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Separation of 5-Methyl-1H-benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 5-Methyl-1H-indazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic approaches for 5-Methyl-1H-indazole-4-boronic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in publicly accessible domains, this guide synthesizes information from commercial supplier specifications, general synthetic methodologies for related compounds, and typical spectroscopic characteristics of the indazole and boronic acid functionalities.
Compound Identification
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 1245816-10-7 |
| Molecular Formula | C H BN O |
| Molecular Weight | 175.98 g/mol |
| Appearance | White to light yellow powder[1] |
| Purity | ≥ 95% (Assay)[1] |
| Storage Conditions | Store at 0-8 °C[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~13.0 - 11.0 | br s | N-H | The chemical shift of the N-H proton can vary significantly depending on the solvent and concentration. |
| ~8.0 - 7.5 | s | B(OH)₂ | The boronic acid protons often appear as a broad singlet, and their visibility can be solvent-dependent. |
| ~7.5 - 7.0 | m | Aromatic C-H | Peaks corresponding to the protons on the indazole ring. The exact shifts and coupling constants would require experimental determination. |
| ~2.5 | s | -CH₃ | A singlet corresponding to the methyl group at the 5-position. |
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~140 - 110 | Aromatic C | Carbon atoms of the indazole ring. |
| ~130 - 120 | C-B | The carbon atom directly attached to the boron atom is expected in this region, though its signal can sometimes be broad or difficult to observe. |
| ~20 | -CH₃ | The methyl carbon. |
Mass Spectrometry (MS)
| M/Z | Ion | Notes |
| 176.08 | [M+H]⁺ | Expected molecular ion peak in positive ion mode. |
| 174.06 | [M-H]⁻ | Expected molecular ion peak in negative ion mode. |
| 158.07 | [M-H₂O+H]⁺ | Fragmentation corresponding to the loss of a water molecule. |
| 130.07 | [M-B(OH)₂]⁺ | Fragmentation involving the loss of the boronic acid group. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Notes |
| ~3400 - 3200 | O-H stretch | Broad peak characteristic of the boronic acid hydroxyl groups. |
| ~3100 - 3000 | N-H stretch | Stretching vibration of the indazole N-H group. |
| ~3000 - 2850 | C-H stretch | Aromatic and methyl C-H stretching. |
| ~1620 - 1450 | C=C, C=N stretch | Aromatic ring and indazole ring vibrations. |
| ~1350 | B-O stretch | Characteristic stretching vibration for the boron-oxygen bond. |
| ~1200 | C-N stretch | Stretching vibration of the carbon-nitrogen bonds in the indazole ring. |
Experimental Protocols: Synthetic Approaches
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available. However, based on general knowledge of organic synthesis, a plausible route would involve the boronation of a pre-functionalized 5-methyl-1H-indazole. A common method for such a transformation is through a directed ortho-metalation followed by reaction with a boron electrophile.
General Synthetic Workflow:
Caption: Synthetic and characterization workflow for this compound.
Detailed Methodological Considerations:
-
Synthesis of 5-Methyl-1H-indazole: A common route to substituted indazoles is the reaction of an appropriately substituted o-toluidine derivative with a nitrosating agent, followed by cyclization.[2] For instance, starting from 2-amino-4-methylbenzonitrile, diazotization followed by an intramolecular cyclization could yield 5-methyl-1H-indazole.
-
N-Protection: The indazole nitrogen is typically protected prior to metalation to prevent N-lithiation and to direct the metalation to the desired C-4 position. Common protecting groups include tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM).
-
Directed ortho-Metalation: The protected 5-methyl-1H-indazole would then be treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The directing effect of the N-protecting group and the pyrazole ring nitrogen would favor lithiation at the C-4 position.
-
Borylation: The resulting lithiated intermediate is then quenched with an electrophilic boron source, typically triisopropyl borate, to form the boronate ester.
-
Deprotection and Hydrolysis: The protecting group is subsequently removed under appropriate conditions (e.g., acidic conditions for Boc). Acidic workup also hydrolyzes the boronate ester to the desired boronic acid.
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis. Its primary application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] This reactivity makes it a valuable tool for the synthesis of complex organic molecules, particularly in the following areas:
-
Pharmaceutical Development: The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. This boronic acid allows for the introduction of the 5-methyl-1H-indazole moiety into potential drug candidates, particularly in the development of kinase inhibitors for oncology.[1]
-
Materials Science: Boronic acids are used in the development of sensors and other functional materials due to their ability to reversibly bind with diols. The unique electronic properties of the indazole ring system can be imparted to new materials through this building block.[1]
Conclusion
While specific, publicly available spectroscopic data for this compound is limited, this guide provides a robust framework for its identification, expected analytical characteristics, and a plausible synthetic strategy. The outlined methodologies and expected data are based on well-established principles of organic chemistry and spectroscopy. Researchers working with this compound are encouraged to perform thorough characterization to confirm its identity and purity. The versatility of this building block in cross-coupling reactions underscores its importance for the continued development of novel pharmaceuticals and advanced materials.
References
5-Methyl-1H-indazole-4-boronic acid: A Technical Guide to its Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 5-Methyl-1H-indazole-4-boronic acid. This valuable building block is integral to various synthetic applications, particularly in the realm of medicinal chemistry and materials science. This document outlines predicted spectral data, detailed experimental protocols for its characterization, and visual workflows to aid in its analysis.
Introduction
This compound, with the molecular formula C₈H₉BN₂O₂, is a heterocyclic compound frequently utilized in Suzuki-Miyaura cross-coupling reactions. Its structural features make it a versatile reagent for the synthesis of complex organic molecules, including pharmacologically active compounds. Accurate spectroscopic characterization is paramount to confirm its identity and purity before use in sensitive synthetic pathways.
Chemical Structure
The structural representation of this compound is crucial for interpreting its spectral data.
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 8.0 - 8.2 | s | - |
| H6 | 7.3 - 7.5 | d | 8.0 - 9.0 |
| H7 | 7.1 - 7.3 | d | 8.0 - 9.0 |
| CH₃ | 2.4 - 2.6 | s | - |
| B(OH)₂ | 8.0 - 8.5 | br s | - |
| NH | 12.0 - 13.0 | br s | - |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and are solvent-dependent. The broad singlets for the boronic acid and NH protons are due to chemical exchange.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 135 - 140 |
| C3a | 140 - 145 |
| C4 | 115 - 120 (broad) |
| C5 | 130 - 135 |
| C6 | 120 - 125 |
| C7 | 110 - 115 |
| C7a | 125 - 130 |
| CH₃ | 15 - 20 |
Note: The carbon atom attached to the boron (C4) is expected to show a broader signal due to quadrupolar relaxation of the boron nucleus.
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Fragments
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 176 | [M]⁺ (Molecular Ion) |
| 158 | [M - H₂O]⁺ |
| 131 | [M - B(OH)₂]⁺ |
Note: The exact fragmentation pattern will depend on the ionization technique used (e.g., EI, ESI).
Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like -OH and -NH.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent signal is used as a reference.
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Collect a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal reference (TMS) or the residual solvent peak.
-
Integrate the proton signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
For Electrospray Ionization (ESI), the addition of a small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) can enhance ionization.
-
-
Instrumentation and Analysis:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
For Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for polar and thermally labile molecules. The sample solution is sprayed into the ion source, creating charged droplets from which ions are desolvated and enter the mass analyzer. Both positive and negative ion modes should be explored.
-
For Electron Ionization (EI-MS): This is a hard ionization technique that can lead to extensive fragmentation, providing valuable structural information. The sample is vaporized and bombarded with a high-energy electron beam.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to elucidate the structure.
-
Experimental Workflow
The general workflow for the spectroscopic characterization of this compound is outlined below.
Caption: General experimental workflow for spectroscopic analysis.
This guide provides a foundational understanding of the expected NMR and mass spectrometry data for this compound, along with standardized protocols for its characterization. Researchers are encouraged to acquire experimental data to confirm these predictions and ensure the quality of this important synthetic intermediate.
5-Methyl-1H-indazole-4-boronic acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1H-indazole-4-boronic acid is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. As a bifunctional molecule featuring both an indazole core and a boronic acid moiety, it serves as a crucial building block in a variety of synthetic applications. Its primary utility lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This reactivity allows for the construction of complex molecular architectures, making it an invaluable tool in the discovery and development of novel pharmaceutical agents and functional materials.[1]
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. While specific quantitative data for this particular molecule is limited in publicly accessible literature, this document consolidates general principles for boronic acids and provides detailed experimental protocols to enable researchers to determine these properties for their specific applications.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. These properties are essential for its handling, storage, and application in a laboratory setting.
| Property | Value |
| CAS Number | 1245816-10-7[2] |
| Molecular Formula | C₈H₉BN₂O₂[2] |
| Molecular Weight | 175.98 g/mol [2] |
| Appearance | Off-white to light yellow solid[3] |
| Predicted Boiling Point | 457.0 ± 47.0 °C[3] |
| Predicted Density | 1.35 ± 0.1 g/cm³[3] |
| Predicted pKa | 8.27 ± 0.30[3] |
| Storage Conditions | Store at 2-8°C under an inert gas atmosphere.[3] |
Solubility Profile
Quantitative solubility data for this compound in a range of solvents is not extensively documented. However, a qualitative solubility profile can be predicted based on its structure and the known behavior of similar boronic acid derivatives. The presence of the polar indazole ring and the hydrogen-bonding capable boronic acid group suggests good solubility in polar organic solvents.
Qualitative Solubility Assessment
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The boronic acid and indazole moieties can form hydrogen bonds with protic solvents, facilitating dissolution. Aqueous solubility is expected to be pH-dependent.[4][5] |
| Polar Aprotic | DMSO, DMF, THF, Acetone | Soluble | The high polarity of these solvents can effectively solvate the polar functional groups of the molecule.[4][5] |
| Nonpolar | Toluene, Hexanes | Sparingly Soluble to Insoluble | The overall polarity of the molecule is generally too high for significant interaction with nonpolar solvents.[4][5] |
Note: This information is predictive and should be confirmed experimentally for specific applications.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol provides a reliable method for determining the equilibrium solubility of this compound in a solvent of interest.
Objective: To determine the saturated concentration of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Analytical grade solvent of interest
-
Vials with screw caps
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Centrifuge
-
Calibrated pipettes and volumetric flasks
-
A validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Solvent Addition: Accurately dispense a known volume of the solvent into the vial.
-
Equilibration: Tightly seal the vial and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vial to rest at the set temperature for a short period to allow the excess solid to sediment. For complete separation, centrifuge the vial.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using the validated analytical method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in replicate to ensure accuracy.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and use in synthesis. Boronic acids, as a class, are susceptible to several degradation pathways.
Common Degradation Pathways and Influencing Factors
| Stress Factor | Potential Degradation Pathway | Recommended Practices |
| Moisture | Dehydration to form cyclic trimeric anhydrides known as boroxines.[6] | Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and in a desiccator. |
| Oxidation | Oxidative cleavage of the carbon-boron bond, leading to protodeboronation (replacement of the boronic acid group with hydrogen).[7] | Store under an inert atmosphere. For reactions, use degassed solvents. |
| pH | Both acidic and basic conditions can promote protodeboronation and other hydrolytic degradation pathways.[7][8] | For aqueous solutions, maintain a neutral pH where possible, unless specific reaction conditions dictate otherwise. |
| Temperature | Elevated temperatures can accelerate all degradation pathways.[7][8] | Store at the recommended refrigerated temperature (2-8°C) and avoid prolonged exposure to high temperatures. |
| Light | Some organic molecules are susceptible to photodecomposition.[7][8] | Store in an opaque or amber vial to protect from light. |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
A validated stability-indicating HPLC method
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Add HCl to the sample solution and heat (e.g., at 60°C for a specified time).[7]
-
Alkaline Hydrolysis: Add NaOH to the sample solution and maintain at room temperature or heat gently.[7]
-
Oxidative Degradation: Add H₂O₂ to the sample solution and keep at room temperature.[7]
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).[7]
-
Photolytic Degradation: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines.[7]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration.
-
Analysis: Analyze the stressed samples using a developed stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.
-
Data Evaluation: Determine the percentage of degradation and identify the major degradation products. Peak purity analysis of the parent compound should be performed to ensure the specificity of the method.
Key Application: Suzuki-Miyaura Coupling Reaction Workflow
This compound is a key reactant in the Suzuki-Miyaura coupling, a versatile method for synthesizing biaryl compounds. The general catalytic cycle is illustrated below.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 5-methyl-1H-indazol-4-yl-4-boronic acid | 1245816-10-7 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Methyl-1H-indazole-4-boronic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-1H-indazole-4-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features make it a valuable precursor for the synthesis of complex organic molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and the underlying role of indazole-based compounds in modulating critical biological pathways. Detailed experimental protocols and visual diagrams are provided to support researchers in its practical application.
Core Properties of this compound
This compound is a white to light yellow powder. Its fundamental properties are summarized in the table below, providing essential information for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 1245816-10-7 | [1][2][3] |
| Molecular Weight | 175.98 g/mol | [3] |
| Molecular Formula | C₈H₉BN₂O₂ | [3] |
| Appearance | White to light yellow powder | [1] |
| Purity | ≥ 95% | [1][2] |
| Storage Conditions | 0-8 °C, Inert atmosphere | [1][4] |
Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmacologically active molecules.[1][5] The indazole scaffold, in particular, is a core component of numerous kinase inhibitors developed for cancer therapy.[6][7][8]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
While specific reaction conditions should be optimized for each substrate, the following protocol provides a representative methodology for the Suzuki-Miyaura coupling of an aryl halide with this compound. This protocol is based on established procedures for similar indazole derivatives.[2][9][10]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (e.g., P(t-Bu)₃, PCy₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, dimethoxyethane, water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (0.05-0.1 eq) and the ligand.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Below is a visual representation of the Suzuki-Miyaura coupling workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Aldrich 5-methyl-1H-indazole-6-boronic acid 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole boronic acids have emerged as indispensable tools in modern medicinal chemistry and organic synthesis. Their unique combination of a biologically relevant indazole core and the versatile boronic acid handle has propelled their use in the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical development of indazole boronic acids, detailing the evolution of their synthesis and their pivotal role in drug discovery. We will delve into key experimental protocols, present quantitative data for common derivatives, and visualize their application in a significant signaling pathway.
A Historical Perspective: From Boronic Acid Pioneers to Heteroaromatic Scaffolds
The story of indazole boronic acids is deeply intertwined with the broader history of organoboron chemistry. While the first synthesis of a boronic acid was reported in the 19th century, the specific exploration of heteroaromatic boronic acids, including those containing the indazole moiety, gained significant momentum in the late 20th and early 21st centuries.[1] This surge in interest was largely fueled by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which revolutionized carbon-carbon bond formation.[2]
Initially, the synthesis of aryl boronic acids was achieved through methods like the reaction of organomercury compounds with boron trichloride.[3] For safety and environmental reasons, these methods were largely supplanted by the reaction of Grignard or organolithium reagents with borate esters.[4] The development of directed ortho-metalation (DoM) provided a powerful strategy for the regioselective synthesis of substituted aryl boronic acids.[5][6]
The translation of these methodologies to heteroaromatic systems, including indazoles, marked a significant milestone. The inherent electronic properties and potential for catalyst inhibition by heteroatoms presented unique challenges.[7] Early efforts in the synthesis of heteroaryl boronic acids often involved halogen-metal exchange on a pre-functionalized heterocycle, followed by quenching with a borate ester. The development of N-protecting groups was crucial for the successful lithiation and subsequent borylation of nitrogen-containing heterocycles like indazole.
While a singular, seminal publication marking the "discovery" of the first indazole boronic acid is not readily identifiable from the literature, their appearance in patents and medicinal chemistry publications from the early 2000s onwards signifies their growing importance as key intermediates in drug discovery programs, particularly for the synthesis of kinase inhibitors.[8]
The Synthetic Arsenal: Pathways to Indazole Boronic Acids
The synthesis of indazole boronic acids and their esters primarily relies on two strategic approaches: the borylation of a pre-formed indazole ring and the construction of the indazole ring from a boronic acid-containing precursor.
Borylation of Pre-formed Indazoles
This is the more prevalent strategy, with several robust methods available.
-
Halogen-Metal Exchange Followed by Borylation: This classic and widely used method involves the deprotonation of an N-protected haloindazole (typically bromo- or iodo-) with a strong organolithium base (e.g., n-butyllithium or tert-butyllithium) at low temperatures, followed by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate. Acidic workup then yields the desired indazole boronic acid. The protection of the indazole nitrogen is critical to prevent undesired side reactions.
-
Miyaura Borylation: This palladium-catalyzed reaction has become a cornerstone for the synthesis of aryl and heteroaryl boronic esters. It involves the coupling of a haloindazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[9] This method offers excellent functional group tolerance and is often used to prepare the more stable boronate ester derivatives.
-
Directed ortho-Metalation (DoM): This powerful technique allows for the regioselective introduction of a boronic acid group at a position ortho to a directing metalation group (DMG) on the indazole ring. The DMG, typically a Lewis basic functional group, coordinates to the organolithium base, directing deprotonation to the adjacent position. Subsequent reaction with a borate ester furnishes the ortho-borylated indazole.[10]
Indazole Ring Construction from Boronic Acid Precursors
An alternative approach involves the synthesis of the indazole ring from starting materials that already contain a boronic acid or boronate ester moiety. A notable example is the copper-catalyzed reaction of 2-formylphenylboronic acids with diazodicarboxylates, followed by acid- or base-induced ring closure to form 1N-alkoxycarbonyl indazoles.[11][12] This method provides a convergent route to specific indazole boronic acid isomers.
Quantitative Data of Common Indazole Boronic Acids
The following table summarizes the key properties of commercially available and frequently cited indazole boronic acids and their pinacol esters.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1H-Indazole-4-boronic acid | 1023595-17-6 | C₇H₇BN₂O₂ | 161.96 | >250 | White to off-white solid |
| 1H-Indazole-5-boronic acid | 338454-14-1 | C₇H₇BN₂O₂ | 161.95 | 175-180 | White to off-white solid |
| 1H-Indazole-6-boronic acid | 885068-10-0 | C₇H₇BN₂O₂ | 161.95 | 112-117 | White to off-white solid |
| 1-Boc-1H-indazole-5-boronic acid pinacol ester | 864771-44-8 | C₁₈H₂₅BN₂O₄ | 344.22 | 115-120 | Beige to brownish powder[13] |
| 1H-Indazole-5-boronic acid pinacol ester | 864771-40-4 | C₁₃H₁₇BN₂O₂ | 244.10 | 170-175 | White to off-white solid |
Experimental Protocols: A Practical Guide
Synthesis of 1-Boc-1H-indazole-5-boronic acid pinacol ester via Miyaura Borylation
This protocol is a representative procedure for the palladium-catalyzed borylation of a haloindazole.
Materials:
-
5-Bromo-1-Boc-1H-indazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1-Boc-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-Boc-1H-indazole-5-boronic acid pinacol ester.
Suzuki-Miyaura Cross-Coupling of an Indazole Boronic Acid with an Aryl Halide
This protocol illustrates the utility of indazole boronic acids in C-C bond formation.
Materials:
-
1H-Indazole-5-boronic acid (or its pinacol ester)
-
Aryl halide (e.g., 4-bromotoluene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
In a reaction flask, dissolve the aryl halide (1.0 eq), 1H-indazole-5-boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in the chosen solvent system.
-
Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 5-aryl-1H-indazole.
Visualization of Key Processes
The following diagrams illustrate the logical flow of synthetic strategies and the central role of indazole boronic acids in medicinal chemistry.
Role in Signaling Pathways: Inhibition of Protein Kinases
Indazole-based compounds are prominent as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer. The synthesis of these inhibitors often relies on the use of indazole boronic acids. For example, the p38 MAP kinase signaling pathway, which is involved in inflammation and cellular stress responses, is a target for indazole-containing inhibitors.
Conclusion
The journey of indazole boronic acids from their conceptual origins in the broader field of organoboron chemistry to their current status as indispensable building blocks in drug discovery is a testament to the power of synthetic innovation. The development of robust and versatile synthetic methods has unlocked the potential of the indazole scaffold, enabling the creation of a multitude of complex and biologically active molecules. As our understanding of disease pathways deepens, the demand for novel and diverse chemical matter will continue to grow, ensuring that indazole boronic acids remain at the forefront of medicinal chemistry research for the foreseeable future.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. WO2002010137A2 - Indazole derivatives as jnk inhibitors - Google Patents [patents.google.com]
- 9. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 11. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04056A [pubs.rsc.org]
- 12. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
Theoretical Framework for the Analysis of 5-Methyl-1H-indazole-4-boronic acid: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Methyl-1H-indazole-4-boronic acid is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a key building block, particularly in Suzuki-Miyaura cross-coupling reactions, has positioned it as a valuable intermediate in the synthesis of complex organic molecules, including anti-cancer agents.[1] This technical guide provides a comprehensive overview of the theoretical approaches that can be employed to elucidate the structural, electronic, and reactive properties of this compound. While specific experimental and theoretical studies on this molecule are limited in publicly available literature, this document outlines the established computational and experimental protocols applied to analogous indazole derivatives. The guide is intended to serve as a foundational resource for researchers seeking to explore the potential of this compound in drug discovery and development.
Introduction to this compound
Indazole derivatives are a class of bicyclic heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[2] The incorporation of a boronic acid moiety at the 4-position of the 5-methyl-1H-indazole core introduces a functional group capable of participating in various chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.
The title compound serves as an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural features allow for the targeted design of molecules that can interact with specific biological targets, such as enzymes implicated in tumor growth.[1] Furthermore, the boronic acid functional group can engage in interactions with diols, opening avenues for its use in the development of chemical sensors and responsive materials.[1]
Physicochemical and Structural Properties
While detailed theoretical calculations for this compound are not extensively published, its fundamental properties have been cataloged. This information provides the basis for any theoretical investigation.
| Property | Value | Source |
| CAS Number | 1245816-10-7 | [1][3] |
| Molecular Formula | C₈H₉BN₂O₂ | [1][3] |
| Molecular Weight | 175.98 g/mol | [1] |
| Appearance | White to light yellow powder | [1] |
| Purity | ≥ 95% (Assay) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Theoretical and Computational Methodologies
To fully understand the chemical behavior and potential applications of this compound, a suite of theoretical and computational methods can be employed. The following protocols are based on successful studies of similar indazole derivatives and provide a robust framework for future research.[4][5][6][7]
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum chemical method for investigating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it ideal for studying molecules of this size.[7]
Experimental Protocol: DFT Workflow
-
Structure Optimization:
-
The initial 3D structure of this compound is constructed using molecular modeling software.
-
Geometry optimization is performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to find the lowest energy conformation.[8] The inclusion of diffuse and polarization functions is crucial for accurately describing the electronic distribution, particularly around the boronic acid group.
-
-
Frequency Analysis:
-
Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
-
-
Electronic Property Calculation:
-
From the optimized structure, key electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[5][7]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
-
-
Caption: Workflow for DFT analysis of this compound.
Molecular Dynamics (MD) Simulations
MD simulations can be used to study the dynamic behavior of the molecule, including its interactions with solvents or biological macromolecules.[4]
Experimental Protocol: MD Simulation
-
System Setup:
-
A simulation box is created containing the this compound molecule and explicit solvent molecules (e.g., water, DMSO).
-
The system is neutralized by adding counter-ions if necessary.
-
-
Force Field Parameterization:
-
A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions. Parameters for the boronic acid group may need to be carefully validated or developed.
-
-
Equilibration:
-
The system undergoes a series of energy minimization and equilibration steps, gradually increasing the temperature and pressure to the desired simulation conditions (e.g., 300 K, 1 atm).
-
-
Production Run:
-
A long-timescale simulation (nanoseconds to microseconds) is performed to collect trajectory data.
-
-
Analysis:
-
The trajectory is analyzed to determine properties such as radial distribution functions (to understand solvation structure), hydrogen bonding dynamics, and conformational flexibility.
-
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is its use in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules.[1] Theoretical studies can play a role in understanding the reaction mechanism and predicting reactivity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. Experimental and theoretical studies on the corrosion inhibition of copper by two indazole derivatives in 3.0% NaCl solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Theoretical and Experimental Investigation of Indazole Derivatives as Corrosion Inhibitors for Copper in Acidic Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Methyl-1H-indazole-4-boronic Acid in the Development of Targeted Cancer Therapeutics: A Technical Overview
For Immediate Release
Shanghai, China – December 26, 2025 – As the landscape of oncology research shifts towards ever more precise and targeted therapies, the foundational chemical building blocks enabling these innovations are of paramount importance. This technical guide delves into the significance and mechanism of action related to 5-Methyl-1H-indazole-4-boronic acid, a key intermediate in the synthesis of next-generation cancer drugs. While not a therapeutic agent in itself, its structural motifs are integral to the function of potent and selective inhibitors of critical oncogenic drivers. This document will explore its role through the lens of JDQ443, a novel, covalent inhibitor of KRASG12C, providing researchers, scientists, and drug development professionals with an in-depth understanding of its application and the mechanistic pathways of the resulting therapeutic compound.
Introduction: A Building Block for Precision Oncology
This compound has emerged as a valuable scaffold in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. Its indazole component is a well-established pharmacophore in numerous kinase inhibitors, while the boronic acid moiety is a versatile functional group for carbon-carbon bond formation. The true potential of this compound is realized in its application as a key intermediate for targeted therapies, most notably in the development of JDQ443, a covalent inhibitor of the KRASG12C mutant protein, a notorious driver of various solid tumors.
The Role of this compound in the Synthesis of JDQ443
The synthesis of JDQ443, a complex pyrazole-based molecule, leverages this compound for the crucial introduction of the 5-methyl-1H-indazole moiety. This is achieved through a Suzuki cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis.
The 5-methyl-1H-indazole group, once incorporated, plays a critical role in the binding of JDQ443 to the KRASG12C protein, contributing to the inhibitor's high potency and unique binding mode.[1]
Mechanism of Action: Insights from JDQ443
The anticancer effects associated with the use of this compound as a synthetic precursor are best understood by examining the mechanism of the final product, JDQ443.
The KRASG12C Oncoprotein and Downstream Signaling
The KRAS protein is a small GTPase that acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.[2] This results in the persistent stimulation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation, survival, and tumor growth.[3][4]
Covalent Inhibition of KRASG12C by JDQ443
JDQ443 is a highly potent and selective covalent inhibitor that targets the mutant cysteine residue in KRASG12C.[5][6] It functions by irreversibly binding to the sulfur atom of the cysteine at position 12, a feature unique to the mutated protein. This covalent bond formation is facilitated by an acrylamide "warhead" on the JDQ443 molecule.[1]
Critically, JDQ443 binds to the inactive, GDP-bound state of KRASG12C.[5] This traps the oncoprotein in its "off" state, preventing the exchange of GDP for GTP and thereby blocking the activation of all downstream oncogenic signaling.[3]
The 5-methyl-1H-indazole moiety, introduced using this compound, is integral to this mechanism. It forms novel interactions within the switch II pocket of the KRASG12C protein, a cryptic binding site.[1][5] This unique binding mode, which does not involve interaction with the H95 residue, may offer advantages in overcoming certain resistance mutations observed with other KRASG12C inhibitors.[1][7]
Quantitative Data on the Activity of JDQ443
The potent and selective activity of JDQ443, enabled by its unique structure, has been demonstrated in preclinical studies. The following table summarizes key quantitative data for JDQ443's antiproliferative effects in various KRASG12C-mutant cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 8 |
| MIA PaCa-2 | Pancreatic Cancer | 15 |
| KYSE-410 | Esophageal Cancer | 20 |
| NCI-H2122 | Non-Small Cell Lung Cancer | 3 |
| LU99 | Non-Small Cell Lung Cancer | 5 |
Table 1: In vitro antiproliferative activity of JDQ443 against various KRASG12C-mutant cancer cell lines. Data compiled from preclinical studies.[5][8]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of KRASG12C inhibitors like JDQ443.
Representative Protocol: Suzuki Cross-Coupling for JDQ443 Precursor Synthesis
This protocol is a representative procedure for the Suzuki cross-coupling reaction to form the core of JDQ443.
Materials:
-
4-bromo-3-isopropyl-5-methyl-1-(2-methyl-4-nitrophenyl)-1H-pyrazole
-
This compound
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., Cs2CO3 or K2CO3)
-
Solvent (e.g., Dioxane/water mixture or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the 4-bromo-pyrazole starting material (1 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrazole-indazole precursor.
Cell Viability Assay (CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the proliferation and viability of KRASG12C mutant cancer cells.[5]
Procedure:
-
Seed KRASG12C mutant cells (e.g., NCI-H358) in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., JDQ443) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well and mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Western Blot for p-ERK Inhibition
This protocol measures the inhibition of downstream KRAS signaling by assessing the phosphorylation of ERK.[5]
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Apply a chemiluminescent substrate and acquire images using a digital imaging system.
Conclusion
This compound is a testament to the principle that foundational molecules are as critical as the final drug product in the quest for novel cancer therapies. While its own biological activity is not the focus, its indispensable role in the synthesis of potent and selective inhibitors like JDQ443 underscores its importance to the field of oncology drug discovery. The unique structural features it imparts are central to the innovative mechanism of action of JDQ443, which offers a promising therapeutic strategy for patients with KRASG12C-mutated cancers. Continued exploration of such versatile chemical building blocks will undoubtedly pave the way for the next generation of precision medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Methyl-1H-indazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1H-indazole-4-boronic acid is a pivotal building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This versatile reagent enables the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules with a wide range of therapeutic and electronic applications.[1] Notably, it serves as a key intermediate in the development of novel pharmaceuticals, particularly in the creation of anti-cancer agents designed to inhibit specific enzymes involved in tumor proliferation.[1] The indazole moiety is a recognized pharmacophore present in numerous biologically active compounds. The Suzuki-Miyaura coupling provides a powerful and efficient method for the functionalization of the indazole core, allowing for the generation of diverse compound libraries for drug discovery programs.[2][3]
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps include the oxidative addition of an organic halide to the palladium catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[4][5]
Optimization of Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical for achieving high yields and reaction rates. For couplings involving indazole derivatives, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has been shown to be a highly effective catalyst.[2][3][6] Other common catalysts include Pd₂(dba)₃ with a phosphine ligand like XPhos.[7]
-
Base: A base is required to activate the boronic acid for the transmetalation step.[8] Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently employed with success in couplings of indazole derivatives.[2][3][6][9]
-
Solvent: The solvent system plays a crucial role in solubilizing the reactants and catalyst. A mixture of an organic solvent and water is often used. Common solvent systems include 1,2-dimethoxyethane (DME), dioxane/water, and acetonitrile/water.[2][3][6][9]
-
Temperature: The reaction temperature influences the reaction rate. For Suzuki couplings with indazole substrates, temperatures in the range of 80-120 °C are typically employed.[2][7]
Generalized Suzuki Coupling Protocol for this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the specific conditions may be necessary for different coupling partners.
Materials
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide, iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,2-dimethoxyethane (DME) or 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Experimental Procedure
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (0.01-0.05 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 to 5:1 mixture of organic solvent to water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving indazole derivatives, which can be adapted for this compound.
| Parameter | Typical Conditions | Reference |
| Boronic Acid | 1.1 - 2.0 equivalents | [7][9] |
| Aryl Halide | 1.0 equivalent | [7][9] |
| Palladium Catalyst | Pd(dppf)Cl₂ (5 mol%) or Pd₂(dba)₃/XPhos (1.5-3 mol%) | [2][3][7] |
| Base | K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0-3.0 equiv.) | [2][3][7][9] |
| Solvent System | DME or Dioxane/H₂O (4:1) | [2][3][7][9] |
| Temperature | 80 - 120 °C | [2][7] |
| Reaction Time | 2 - 24 hours | [2][9] |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-Methyl-1H-indazole-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. 5-Methyl-1H-indazole-4-boronic acid is a key building block for the synthesis of a diverse range of indazole-based kinase inhibitors. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecules targeting various kinases.[1] This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in the synthesis of kinase inhibitors, with a focus on Polo-like kinase 4 (PLK4), Akt, Glycogen Synthase Kinase-3 (GSK-3), and c-Jun N-terminal Kinase (JNK).
Kinase Signaling Pathways
Understanding the signaling context of target kinases is crucial for rational drug design. Below are simplified representations of key kinase signaling pathways that are often targeted by inhibitors synthesized from this compound.
Caption: Simplified PLK4 signaling pathway in cell cycle regulation.
Caption: Overview of the PI3K/Akt signaling pathway.
Caption: Key regulatory roles of the GSK-3 signaling pathway.
Caption: The JNK stress-activated protein kinase signaling cascade.
Data Presentation: Comparative Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors against a panel of clinically relevant protein kinases. Lower IC50 values are indicative of higher potency.
| Compound ID | Target Kinase | IC50 (nM) | Cellular Antiproliferative Activity (Cell Line, IC50 µM) |
| C05 | PLK4 | < 0.1 | IMR-32 (neuroblastoma), 0.948MCF-7 (breast cancer), 0.979H460 (non-small cell lung cancer), 1.679[2] |
| K22 | PLK4 | 0.1 | MCF-7 (breast cancer), 1.3[3] |
| Axitinib | PLK4 | 6.5 | Not specified in this context[3] |
| Compound 14i | PLK4 | 11.2 | MDA-MB-231 (breast cancer), 0.09MDA-MB-468 (breast cancer), 0.06[4] |
| Indazole-based Akt Inhibitor (General) | Akt | Not specified | K562 (chronic myelogenous leukemia), % activity reduction observed at 10 µM[5] |
| Compound 14 | GSK-3β | 4 | Not specified in this context[6] |
| Compound 51d | GSK-3β | 230 | Not specified in this context[7] |
| SR-3737 (Indazole-based) | JNK3 | 12 | Not specified in this context |
| Compound 26n (Aminopyrazole-based for comparison) | JNK3 | 21 | Not specified in this context |
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide to synthesize a kinase inhibitor scaffold.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., a bromo- or chloro-pyrimidine)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4))
-
Base (e.g., potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3))
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the aryl or heteroaryl halide (1.2 eq.), and the base (2.0-3.0 eq.).
-
Solvent Addition: Add the solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas (nitrogen or argon) through the solution for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
In Vitro Kinase Inhibition Assay Protocol (General)
This protocol provides a general framework for determining the in vitro inhibitory activity (IC50) of a synthesized compound against a target kinase.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant target kinase (e.g., PLK4, Akt, GSK-3, JNK)
-
Specific peptide or protein substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound
-
Kinase assay buffer
-
Assay detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In the wells of a microplate, add the kinase, its substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30 °C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve. The IC50 value is determined by fitting the data to a suitable model (e.g., a four-parameter logistic equation).
Conclusion
This compound is a versatile and valuable building block for the synthesis of potent and selective kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this scaffold into a wide range of molecular architectures. The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the discovery and development of novel kinase inhibitors for various therapeutic applications. The continued exploration of derivatives from this compound holds significant promise for advancing the field of targeted therapy.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2017189339A1 - Process for the preparation of n-[(5-pyrimidinyl)methyl]-2-pyridinamines - Google Patents [patents.google.com]
Application Notes: 5-Methyl-1H-indazole-4-boronic acid in Agrochemical Synthesis
Introduction
5-Methyl-1H-indazole-4-boronic acid is a versatile building block in the synthesis of complex organic molecules, finding significant application in the development of novel agrochemicals.[1] Its unique structural features and reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, make it a valuable intermediate for creating new active ingredients with potential herbicidal, fungicidal, and insecticidal properties.[1][2] The indazole moiety itself is a well-established pharmacophore in medicinal chemistry and is increasingly being explored in agrochemical research for its diverse biological activities.[2][3]
This document provides detailed application notes and a general experimental protocol for the use of this compound in the synthesis of a model agrochemical compound, a substituted picolinic acid with potential herbicidal activity. Picolinic acid derivatives are a known class of synthetic auxinic herbicides.
Key Applications in Agrochemical Synthesis:
-
Herbicides: As a key structural component in the synthesis of novel herbicides. The indazole ring system can be incorporated into molecules designed to mimic or interfere with plant growth hormones.
-
Fungicides: Utilized in the creation of new fungicidal compounds. Indazole derivatives have shown promising antifungal activity against various plant pathogens.[2]
-
Insecticides: Explored as a building block for insecticides, contributing to the development of new modes of action to combat insect resistance.
Featured Application: Synthesis of a Novel Herbicidal Candidate
This section details the synthesis of a potential herbicidal compound, 4-amino-3-chloro-6-(5-methyl-1H-indazol-4-yl)picolinic acid, via a Suzuki-Miyaura cross-coupling reaction. This example illustrates a common and effective method for incorporating the 5-methyl-1H-indazole-4-yl moiety into a target agrochemical structure.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol
Synthesis of 4-Amino-3-chloro-6-(5-methyl-1H-indazol-4-yl)picolinic acid
This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
4-Amino-3,6-dichloropicolinic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.2 mmol), 4-Amino-3,6-dichloropicolinic acid (1.0 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Solvent Addition: Add 1,4-dioxane (15 mL) and water (5 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 8-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and ethyl acetate (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-amino-3-chloro-6-(5-methyl-1H-indazol-4-yl)picolinic acid.
Workflow Diagram:
References
Application Notes and Protocols for Coupling Reactions of 5-Methyl-1H-indazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the utilization of 5-Methyl-1H-indazole-4-boronic acid in common cross-coupling reactions. This versatile building block is a valuable component in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] The following sections detail methodologies for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[2] This reaction is instrumental for synthesizing biaryl and heteroaryl-aryl structures. For this compound, this reaction enables the introduction of various aryl or heteroaryl substituents at the 4-position of the indazole core.
General Reaction Scheme:
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide (R-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12-16 | 85-95 |
| 2 | 3-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16-24 | 80-90 |
| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O (3:1) | 85 | 8-12 | 88-97 |
| 4 | 4-Bromoacetophenone | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O (2:1:1) | 80 | 10-14 | 82-92 |
Note: Yields are typical ranges observed for similar substrates and should be considered as a guide. Optimization may be required for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with 4-bromotoluene.
Materials:
-
This compound (1.2 equiv)
-
4-Bromotoluene (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Sphos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, 4-bromotoluene, Palladium(II) Acetate, SPhos, and potassium phosphate.
-
Purge the flask with the inert gas for 10-15 minutes.
-
Add toluene and degassed water in a 4:1 ratio to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(p-tolyl)-5-methyl-1H-indazole.
Visualization of Suzuki-Miyaura Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, facilitates the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst.[3][4] This reaction couples an aryl boronic acid with an amine or alcohol. It is often performed under mild conditions and can be open to the air.[3]
General Reaction Scheme:```
R-NH₂/R-OH + this compound --(Cu catalyst, Base, Solvent)--> 4-(Amino/Alkoxy)-5-methyl-1H-indazole (Amine/Alcohol)
Caption: Workflow for Chan-Lam C-N Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [5]It is a highly versatile method for synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. [6]In the context of this document, we will consider the coupling of a halo-substituted 5-methyl-indazole with an amine, as the boronic acid is not a direct partner in the canonical Buchwald-Hartwig amination. However, for completeness, a hypothetical protocol for a related coupling is provided. A more direct application would involve first converting the boronic acid to a halide.
General Reaction Scheme (for a related transformation):
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine (R-NH₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 8-12 | 85-95 |
| 2 | n-Hexylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Dioxane | 100 | 12-18 | 80-90 |
| 3 | Indole | Pd(OAc)₂ (3) | BrettPhos (4.5) | K₃PO₄ | Toluene | 100 | 16-24 | 75-88 |
| 4 | Diethylamine | PdCl₂(dppf) (5) | - | K₂CO₃ | THF | 65 | 24 | 70-85 |
Note: Strong bases like NaOtBu are common in Buchwald-Hartwig aminations. Substrate scope is broad.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of 4-bromo-5-methyl-1H-indazole with morpholine.
Materials:
-
4-Bromo-5-methyl-1H-indazole (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
BINAP (3 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Toluene
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine 4-bromo-5-methyl-1H-indazole, Palladium(II) Acetate, BINAP, and Cesium Carbonate.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add toluene, followed by morpholine, via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 8-12 hours with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 4-(morpholino)-5-methyl-1H-indazole.
Visualization of Buchwald-Hartwig Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
References
Synthesis of 5-Methyl-1H-indazole-4-boronic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-Methyl-1H-indazole-4-boronic acid and its derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules.[1][2] The introduction of a boronic acid moiety, particularly at the 4-position of the indazole ring, provides a versatile handle for the construction of complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[3][4] this compound is a key intermediate for the synthesis of a variety of compounds, including potential anti-cancer agents and other therapeutic candidates.[3][4] This document outlines two plausible and effective synthetic routes for the preparation of this compound pinacol ester, a stable and commonly used derivative, as well as a general protocol for its subsequent application in Suzuki-Miyaura cross-coupling reactions.
Synthetic Strategies
Two primary strategies for the synthesis of this compound derivatives are presented:
-
Iridium-Catalyzed C-H Borylation: A direct functionalization approach that introduces the boryl group at the C4 position of 5-methyl-1H-indazole.
-
Directed Ortho-Metalation (DoM): A regioselective method involving protection of the indazole nitrogen, followed by lithiation and subsequent borylation.
Protocol 1: Iridium-Catalyzed C-H Borylation
This protocol describes the direct borylation of 5-methyl-1H-indazole using an iridium catalyst to yield the corresponding pinacol ester.
Experimental Workflow
Caption: Workflow for Iridium-Catalyzed C-H Borylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Methyl-1H-indazole | ≥98% | Commercially Available |
| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Commercially Available |
| [Ir(COD)OMe]₂ (dimer) | Catalyst Grade | Commercially Available |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | ≥98% | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercially Available |
| Cyclohexane, anhydrous | ≥99.5% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Detailed Experimental Protocol
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1 eq.), [Ir(COD)OMe]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%).
-
Add anhydrous solvent (THF or cyclohexane, approximately 0.2 M concentration with respect to the starting indazole).
-
Stir the reaction mixture at 50-80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.
Expected Data
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by NMR/LC-MS) | >95% |
| Reaction Time | 12-24 hours |
Protocol 2: Directed Ortho-Metalation (DoM)
This protocol involves the protection of the indazole nitrogen, followed by regioselective lithiation at the C4 position and subsequent borylation.
Experimental Workflow
Caption: Workflow for Directed Ortho-Metalation.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Methyl-1H-indazole | ≥98% | Commercially Available |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Commercially Available |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available |
| n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) | Solution in hexanes | Commercially Available |
| Triisopropyl borate | ≥98% | Commercially Available |
| Pinacol | ≥99% | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Sodium Hydroxide (NaOH) | ACS Grade | Commercially Available |
Detailed Experimental Protocol
Step 1: N-Protection of 5-Methyl-1H-indazole
-
To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add a solution of 5-methyl-1H-indazole (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 5-methyl-1-tosyl-1H-indazole.
Step 2: Directed Ortho-Metalation and Borylation
-
Dissolve 5-methyl-1-tosyl-1H-indazole (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.2 eq.) and stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Perform an acidic work-up with 1M HCl.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude (5-methyl-1-tosyl-1H-indazol-4-yl)boronic acid.
Step 3: Deprotection and Pinacol Ester Formation
-
Dissolve the crude boronic acid from the previous step in a mixture of methanol and THF.
-
Add an aqueous solution of NaOH (excess) and stir at room temperature or gentle heat until the tosyl group is cleaved (monitor by TLC).
-
Neutralize the reaction with HCl and extract the product with ethyl acetate.
-
Concentrate the organic layer and dissolve the residue in a suitable solvent like diethyl ether or toluene.
-
Add pinacol (1.1 eq.) and stir at room temperature for 12 hours over anhydrous magnesium sulfate.[3]
-
Filter off the solids and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.
Expected Data
| Parameter | Expected Value (Overall) |
| Yield | 40-60% |
| Purity (by NMR/LC-MS) | >95% |
| Reaction Time | 3 days (multi-step) |
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the use of this compound pinacol ester in a Suzuki-Miyaura cross-coupling reaction with an aryl halide.
Reaction Scheme
Caption: General Suzuki-Miyaura Coupling Reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound pinacol ester | As synthesized | N/A |
| Aryl Halide (e.g., Aryl Bromide or Iodide) | ≥98% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Water | Deionized | N/A |
Detailed Experimental Protocol
-
In a reaction vessel, combine this compound pinacol ester (1.2 eq.), the aryl halide (1.0 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).
-
Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.
Expected Data
| Parameter | Expected Value |
| Yield | 70-95% |
| Purity (by NMR/LC-MS) | >98% |
| Reaction Time | 4-12 hours |
Conclusion
The protocols provided herein offer robust and versatile methods for the synthesis of this compound derivatives and their subsequent use in Suzuki-Miyaura cross-coupling reactions. These methodologies are essential tools for researchers in drug discovery and materials science, enabling the efficient construction of novel and complex molecular entities. Careful execution of these protocols and appropriate analytical characterization are crucial for obtaining high-purity materials for further research and development.
References
- 1. Enantioselective Borylation of Aromatic C-H Bonds with Chiral Dinitrogen Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemimpex.com [chemimpex.com]
Application Notes and Protocols for 5-Methyl-1H-indazole-4-boronic Acid in Organic Light-Emitting Diodes (OLEDs)
Disclaimer: Extensive literature searches did not yield specific examples of 5-Methyl-1H-indazole-4-boronic acid being directly incorporated into a fully characterized Organic Light-Emitting Diode (OLED) with reported performance data. The following application notes and protocols are therefore based on the established roles of indazole derivatives and boronic acids in the synthesis of materials for OLEDs and represent a general guide for research and development purposes.
Application Notes
Introduction to this compound in OLEDs
This compound is a versatile bifunctional molecule that holds potential as a valuable building block in the synthesis of advanced materials for organic light-emitting diodes. The indazole core is a rigid, electron-rich heterocyclic system that has been explored in various optoelectronic applications. The presence of the boronic acid group makes this compound an ideal candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone in the synthesis of complex organic molecules for OLEDs.[1][2]
The strategic placement of the methyl and boronic acid groups on the indazole ring allows for the tailored design of novel host and emitter materials. The indazole moiety can impart desirable properties such as high thermal stability and good charge transport characteristics, while the boronic acid functional group serves as a reactive handle for constructing extended π-conjugated systems.[3]
Potential Roles in OLED Materials
-
Component of Emitter Molecules: Through Suzuki-Miyaura coupling, the 5-methyl-1H-indazole-4-yl moiety can be linked to other aromatic systems to create novel fluorescent or phosphorescent emitters. The electronic properties of the resulting molecule, and thus its emission color and efficiency, can be fine-tuned by the choice of the coupling partner.
-
Building Block for Host Materials: The rigid structure of the indazole core can be beneficial in creating wide bandgap host materials with high triplet energies, which are essential for efficient blue phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs.
-
Intermediate for Charge-Transport Materials: Derivatives of this compound could be synthesized to exhibit specific hole-transporting (p-type) or electron-transporting (n-type) properties, which are crucial for balanced charge injection and recombination within the emissive layer of an OLED.[4]
Hypothetical Performance of a Derived Emitter
The following table summarizes the potential performance characteristics of a hypothetical blue-emitting TADF molecule synthesized using this compound as a key building block. These values are illustrative and based on typical performance metrics for state-of-the-art blue TADF emitters.
| Parameter | Hypothetical Value | Significance |
| Emission Peak (λem) | ~460 - 475 nm | Determines the color of the emitted light (in the blue region of the visible spectrum). |
| Photoluminescence Quantum Yield (PLQY) | > 90% | Represents the efficiency of converting absorbed light into emitted light in the material itself. |
| Triplet Energy (ET) | > 2.7 eV | A high triplet energy is crucial for host materials in blue PhOLEDs and for blue TADF emitters to prevent reverse energy transfer. |
| ΔEST (S1-T1 energy gap) | < 0.2 eV | A small singlet-triplet energy gap is a prerequisite for efficient reverse intersystem crossing (RISC) in TADF materials. |
| Maximum External Quantum Efficiency (EQEmax) | > 20% | The overall efficiency of the OLED device in converting electrical charge into emitted photons. |
| Turn-on Voltage (Von) | < 3.5 V | The voltage at which the OLED begins to emit light; a lower value indicates higher power efficiency. |
| CIE Coordinates (x, y) | (e.g., ~0.15, ~0.25) | Specifies the exact color of the emission according to the CIE 1931 color space, indicating color purity. |
Experimental Protocols
Generalized Synthesis of an Indazole-Based OLED Material via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of a biaryl compound, a common core structure in OLED materials, using this compound.
Materials:
-
This compound
-
An appropriate aryl halide (e.g., a substituted bromobenzene or dibromocarbazole derivative)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a suitable phosphine ligand)[5]
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Anhydrous solvent system (e.g., Toluene/H2O, 1,4-Dioxane/H2O)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a Schlenk flask, combine this compound (1.2 equivalents), the chosen aryl halide (1.0 equivalent), the base (2.0 - 3.0 equivalents), and the palladium catalyst (0.5 - 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).[6]
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indazole-containing OLED material.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
General Protocol for OLED Device Fabrication
This protocol outlines the fabrication of a standard multi-layer OLED device via vacuum thermal evaporation.[7]
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Cleaning solvents (e.g., Hellmanex solution, deionized water, isopropyl alcohol)
-
Organic materials:
-
Hole Injection Layer (HIL), e.g., HAT-CN
-
Hole Transport Layer (HTL), e.g., TAPC
-
Emissive Layer (EML): Host material co-deposited with the synthesized indazole-based emitter
-
Electron Transport Layer (ETL), e.g., TPBi
-
Electron Injection Layer (EIL), e.g., LiF
-
-
Cathode material: Aluminum (Al)
-
High-vacuum thermal evaporation system (< 10-6 Torr)
-
Substrate cleaning equipment (ultrasonic bath, UV-ozone or plasma cleaner)
-
Encapsulation materials (UV-curable epoxy, glass coverslips)
-
Inert atmosphere glovebox
Procedure:
-
Substrate Cleaning:
-
Deposition of Layers:
-
Transfer the cleaned substrates to the thermal evaporation chamber.
-
Deposit the organic and metal layers sequentially under high vacuum at controlled rates:
-
HIL (e.g., 10 nm)
-
HTL (e.g., 40 nm)
-
EML: Co-evaporate the host and the synthesized emitter (e.g., 20 nm with a specific doping concentration).
-
ETL (e.g., 30 nm)
-
EIL (e.g., 1 nm)
-
Cathode: Al (e.g., 100 nm)
-
-
-
Encapsulation:
-
Immediately transfer the fabricated device to an inert atmosphere glovebox.
-
Apply a UV-curable epoxy around the active area and place a glass coverslip on top.
-
Cure the epoxy with a UV lamp to protect the device from moisture and oxygen.[8]
-
Characterization of OLED Devices
The performance of the fabricated OLEDs should be evaluated using the following standard techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current density, luminance, and efficiencies (current efficiency in cd/A, power efficiency in lm/W, and external quantum efficiency in %).[9]
-
Electroluminescence (EL) Spectra: Measured with a spectrometer to determine the emission color, calculate the CIE coordinates, and assess color stability at different driving voltages.[10]
-
Device Lifetime: Monitored by measuring the time it takes for the initial luminance to decrease to 50% (LT50) under a constant current density.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. benchchem.com [benchchem.com]
- 9. ameteksi.com [ameteksi.com]
- 10. static.horiba.com [static.horiba.com]
Application Notes and Protocols: The Use of 5-Methyl-1H-indazole-4-boronic Acid in the Synthesis of GPCR Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a multitude of physiological processes. Their involvement in the pathophysiology of numerous diseases has made them one of the most important target classes for drug discovery. The development of selective and potent GPCR modulators is a key objective in modern medicinal chemistry. The indazole scaffold has emerged as a privileged structure in the design of such modulators due to its ability to form key interactions with receptor binding pockets.
5-Methyl-1H-indazole-4-boronic acid is a versatile and valuable building block for the synthesis of diverse compound libraries targeting GPCRs. Its utility primarily lies in its amenability to Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for the formation of carbon-carbon bonds. This allows for the efficient introduction of the 5-methyl-1H-indazol-4-yl moiety into a wide range of molecular scaffolds, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in the synthesis of GPCR modulators, with a focus on allosteric antagonists for the chemokine receptors CCR4 and CXCR1/2 as illustrative examples.
Case Study 1: Indazole Arylsulfonamides as Allosteric Antagonists of CCR4
The C-C chemokine receptor 4 (CCR4) is a key mediator of T-cell trafficking and is implicated in inflammatory diseases and various cancers. The development of small-molecule antagonists for CCR4 is a promising therapeutic strategy. A series of indazole arylsulfonamides have been identified as potent allosteric antagonists of human CCR4.[1][2][3] While these specific examples do not utilize this compound directly, the synthetic strategies and SAR data are highly relevant for demonstrating the utility of the indazole scaffold, which can be accessed and functionalized using the title boronic acid.
Quantitative Data
The following table summarizes the structure-activity relationship data for a selection of indazole arylsulfonamide CCR4 antagonists.
| Compound ID | Indazole Substitution | N1-Substituent | IC50 (nM) - CCR4 Antagonism |
| 1 | 4-Methoxy | 3-cyanobenzyl | 150 |
| 2 | 4-Hydroxy | 3-cyanobenzyl | 80 |
| 3 | 4-Methyl | 3-cyanobenzyl | 250 |
| 4 | 4-Methoxy | H | >10000 |
| GSK2239633A | 4-Methoxy | 3-(((2-hydroxy-2-methylpropanoyl)amino)methyl)benzyl | 5 |
Data is representative and compiled from published literature for illustrative purposes.[3]
Signaling Pathway
The CCR4 signaling cascade is initiated by the binding of its cognate chemokines, CCL17 and CCL22. This leads to a conformational change in the receptor, activation of associated G-proteins (primarily Gαi), and downstream signaling events that mediate cell migration and other inflammatory responses.[4][5] Allosteric modulators, such as the indazole arylsulfonamides, bind to a site distinct from the chemokine binding site, modulating the receptor's response to its natural ligands.[1][3]
Case Study 2: Boronic Acid-Containing Noncompetitive Antagonists of CXCR1 and CXCR2
The chemokine receptors CXCR1 and CXCR2 are key players in neutrophil recruitment and activation during inflammation.[6][7][8] The discovery of SX-517, a potent, noncompetitive boronic acid-containing antagonist of both CXCR1 and CXCR2, highlights the potential of incorporating a boronic acid moiety into GPCR modulator design.[9][10][11][12][13] This example directly demonstrates the utility of boronic acids in achieving high-affinity antagonism.
Quantitative Data
The following table presents the inhibitory activity of SX-517 and a related analog.
| Compound ID | Structure | Target(s) | IC50 (nM) - Ca²⁺ Flux (CXCL1-induced) | IC50 (nM) - [³⁵S]GTPγS Binding (CXCL8-induced) |
| SX-517 | 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid | CXCR1/2 | 38 | 60 |
| SX-576 | 6-(2-boronic acid-5-trifluoromethoxy-benzylsulfanyl)-N-(4-fluoro-phenyl)-nicotinamide | CXCR1/2 | 31 (CXCR1), 21 (CXCR2) | N/A |
Data sourced from published literature.[9][13]
Signaling Pathway
CXCR1 and CXCR2 are activated by chemokines such as CXCL8 (IL-8), leading to G-protein-mediated signaling cascades that result in neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS).[14][15][16] Noncompetitive antagonists like SX-517 bind to an allosteric site on the receptor, preventing its activation without competing with the natural ligand at the orthosteric site.
Experimental Protocols
The following protocols provide a general framework for the synthesis of indazole-based GPCR modulators using this compound via a Suzuki-Miyaura cross-coupling reaction.
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl/heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried reaction vessel, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Experimental Workflow Diagram
Conclusion
This compound is a highly valuable reagent in the synthesis of novel GPCR modulators. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust and versatile method for the construction of diverse chemical libraries based on the privileged indazole scaffold. The case studies of CCR4 and CXCR1/2 antagonists demonstrate the potential of indazole and boronic acid-containing compounds to yield potent and selective GPCR modulators. The provided protocols and diagrams serve as a practical guide for researchers in the field of drug discovery and development to utilize this important building block in their efforts to develop new therapeutics targeting the GPCR superfamily.
References
- 1. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. CCR4 C-C motif chemokine receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of CXCR1/2 as a target for the treatment of inflammation and cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential of CXCR1/2 as a target for the treatment of inflammation and cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acid-Containing Aminopyridine- and Aminopyrimidinecarboxamide CXCR1/2 Antagonists: Optimization of Aqueous Solubility and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic acid-containing CXCR1/2 antagonists: optimization of metabolic stability, in vivo evaluation, and a proposed receptor binding model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic acid-containing CXCR1/2 antagonists: Optimization of metabolic stability, in vivo evaluation, and a proposed receptor binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CXCR1/2 antagonism inhibits neutrophil function and not recruitment in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neutrophils recruited by CXCR1/2 signalling mediate post-incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Multiple Roles for Chemokines in Neutrophil Biology [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 5-Methyl-1H-indazole-4-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Methyl-1H-indazole-4-boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings, particularly with heteroaromatic boronic acids like this compound, can often be attributed to several critical factors. First, ensure the integrity and activity of your palladium catalyst and phosphine ligands, as they can degrade with improper storage.[1] Oxygen contamination is another common issue that can lead to catalyst deactivation and the undesirable homocoupling of the boronic acid.[2] Therefore, it is crucial to thoroughly degas all solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Finally, verify the purity of your starting materials, as impurities can interfere with the catalytic cycle.
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction with electron-rich heteroaromatic boronic acids.[2][3] This is often exacerbated by the presence of water and strong bases. To mitigate this, consider the following strategies:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation. Switching to milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.[2][4]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[2]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition.[3][5] These esters often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[6]
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?
A3: For the Suzuki coupling of heteroaromatic systems like indazoles, a good starting point is to use a palladium catalyst such as Pd(dppf)Cl₂ or a combination of a palladium source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos).[7] Common bases that have shown efficacy include K₂CO₃ or K₃PO₄.[6][8] A popular solvent system is a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water.[6][9] Reactions are typically heated to temperatures between 80-110 °C.[6][7]
Q4: How can I address the issue of boronic acid homocoupling in my reaction?
A4: The formation of a biaryl byproduct from the coupling of two molecules of this compound is a known side reaction.[10] This is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[10] To minimize homocoupling, rigorous degassing of the reaction mixture is essential. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.[10] Additionally, employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over homocoupling.[10]
Troubleshooting Guide
If you are encountering issues with your Suzuki coupling reaction, the following guide provides a systematic approach to identifying and resolving the problem.
Low to No Product Formation
If you observe little to no formation of your desired product, consider the following potential causes and solutions:
-
Inactive Catalyst: The palladium catalyst may have degraded. Use a fresh batch of catalyst and ensure proper storage under an inert atmosphere. For Pd(II) precatalysts, ensure that the in-situ reduction to Pd(0) is occurring.
-
Oxygen Contamination: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (nitrogen or argon).
-
Sub-optimal Base or Solvent: The choice of base and solvent is critical and often interdependent. If using a weak base, a switch to a stronger one like Cs₂CO₃ or K₃PO₄ might be necessary. Ensure the base is finely powdered for solid-phase reactions to maximize surface area.
-
Low Reaction Temperature: Some Suzuki couplings require significant thermal energy. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential catalyst decomposition at excessive heat.
Presence of Side Products
The formation of significant side products can reduce the yield of the desired molecule. Here are common side products and how to address them:
-
Protodeboronation Product: If you identify the product of C-H formation where the boronic acid was, refer to the strategies in FAQ 2 .
-
Homocoupling Product: If you observe the dimer of your boronic acid, refer to the troubleshooting tips in FAQ 4 .
-
Dehalogenation of Aryl Halide: If your starting aryl halide is being converted to the corresponding arene, this can indicate issues with the catalyst system or the presence of impurities. Consider screening different ligands or ensuring the purity of all reagents.
Data Presentation: Reaction Condition Optimization
The following tables summarize reaction conditions that have been reported for Suzuki couplings of similar indazole and heteroaromatic systems. This data can serve as a guide for optimizing your reaction with this compound.
Table 1: Comparison of Palladium Catalysts
| Catalyst System | Ligand | Substrate Example | Yield (%) | Reaction Time (h) | Ref. |
| Pd(dppf)Cl₂ | dppf | 5-bromo-1-ethyl-1H-indazole | High | 2 | [6] |
| Pd(OAc)₂ | SPhos | 3-chloroindazole | High | Not Specified | [7] |
| Pd(OAc)₂ | XPhos | 3-chloroindazole | High | Not Specified | [7] |
| Pd(PPh₃)₄ | PPh₃ | 5-bromo-1-ethyl-1H-indazole | Low | 2 | [6] |
Table 2: Influence of Base and Solvent
| Base | Solvent | Temperature (°C) | Yield (%) | Substrate Example | Ref. |
| K₂CO₃ | DME | 80 | High | 5-bromo-1-ethyl-1H-indazole | [6] |
| K₃PO₄ | Dioxane/H₂O | 100 | 95 | 3-arylindazole synthesis | [7] |
| Cs₂CO₃ | Dioxane/H₂O | 90 | High | 7-bromo-4-substituted-1H-indazole | [9] |
| Na₂CO₃ | DMF/H₂O | 100 | 98 | Aryl halide coupling |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for your specific aryl halide.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.
Caption: A flowchart for troubleshooting Suzuki coupling reactions.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
preventing deboronation of 5-Methyl-1H-indazole-4-boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments with 5-Methyl-1H-indazole-4-boronic acid, with a primary focus on preventing deboronation.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem with this compound?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this leads to the formation of 5-Methyl-1H-indazole, consuming your starting material and reducing the yield of your desired cross-coupling product. This side reaction is particularly prevalent under the basic conditions often required for Suzuki-Miyaura coupling reactions.[2]
Q2: What are the main factors that promote the deboronation of my indazole boronic acid?
A2: Several factors can accelerate the rate of deboronation:
-
Base: Strong bases and the presence of hydroxide ions can significantly promote deboronation.[3]
-
Temperature: Higher reaction temperatures can increase the rate of deboronation.[1]
-
Solvent: The presence of water can act as a proton source, facilitating protodeboronation, especially under basic conditions.[4]
-
Reaction Time: Longer reaction times expose the boronic acid to potentially harsh conditions for an extended period, increasing the likelihood of degradation.[1]
-
Catalyst System: An inefficient palladium catalyst system that leads to a slow Suzuki-Miyaura coupling will inadvertently allow more time for the competing deboronation reaction to occur.[5]
Q3: How can I tell if my this compound is degrading?
A3: You can monitor the integrity of your boronic acid by using analytical techniques such as NMR spectroscopy. The appearance and increase of signals corresponding to 5-Methyl-1H-indazole would indicate that deboronation is occurring. For Suzuki-Miyaura reactions, the presence of this byproduct in your reaction mixture, as identified by techniques like LC-MS or GC-MS, is a clear indicator of in-situ decomposition.
Q4: Are there more stable alternatives to using the "naked" boronic acid?
A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy. Common alternatives include:
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids and can be purified via chromatography.[6]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable solids that slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.
-
Potassium Trifluoroborate Salts: These salts are typically crystalline, air- and moisture-stable solids that offer excellent stability and can be used as direct surrogates for boronic acids in cross-coupling reactions.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low yield of the desired product with significant formation of 5-Methyl-1H-indazole.
-
Potential Cause: The rate of protodeboronation is competing with or exceeding the rate of your desired cross-coupling reaction.
-
Solutions:
-
Modify the Boron Reagent: Convert the boronic acid to a more stable pinacol ester, MIDA boronate, or potassium trifluoroborate salt. This is often the most effective solution.
-
Optimize the Base: Switch to a milder, non-hydroxide base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5]
-
Control the Temperature: Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately decrease the rate of deboronation. This may necessitate the use of a more active catalyst.[1]
-
Use Anhydrous Conditions: Minimize the amount of water in your reaction by using anhydrous solvents and reagents.[1]
-
Enhance the Catalyst Activity: Employ a highly active palladium catalyst and ligand system (e.g., Buchwald-type ligands like SPhos or XPhos) to accelerate the Suzuki-Miyaura coupling, thereby outcompeting the deboronation.[8]
-
Issue 2: Inconsistent or poor yields even when using a stabilized boronic acid derivative.
-
Potential Cause 1: Inefficient activation of the boronic acid derivative.
-
Solution: For boronate esters and trifluoroborate salts, ensure that the reaction conditions (e.g., presence of a base, and for some trifluoroborates, a small amount of water) are suitable for the in-situ generation of the active boronic acid species.[9]
-
-
Potential Cause 2: Catalyst deactivation.
-
Solution: Ensure rigorous degassing of your reaction mixture to remove oxygen, which can deactivate the palladium catalyst. Use fresh, high-quality catalyst and ligands.[10]
-
-
Potential Cause 3: N-H group of the indazole is interfering with the reaction.
-
Solution: Consider protecting the N-H group of the indazole ring (e.g., with a BOC or SEM group) prior to the Suzuki-Miyaura coupling. This can prevent potential interference with the catalyst or base.
-
Data Presentation
Table 1: Comparison of Boronic Acid and its Derivatives for Stability and Reactivity
| Feature | This compound | This compound pinacol ester |
| Stability | Prone to protodeboronation, especially under basic conditions.[11] | Generally more stable and can be purified by chromatography.[6] |
| Handling | Requires careful handling and storage under inert atmosphere. | Easier to handle and often has a longer shelf-life.[11] |
| Reactivity | Generally more reactive in Suzuki-Miyaura coupling.[11] | May require hydrolysis to the boronic acid for efficient reaction, potentially leading to slower reaction rates.[12] |
| Yield | Can be high in optimized, short reactions, but often variable.[11] | Often provides more consistent and reproducible yields, especially in complex syntheses.[11] |
Table 2: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yield with Indazole Boronic Acids
| Parameter | Condition A | Yield | Condition B | Yield | Reference |
| Catalyst | Pd(dppf)Cl₂ | High | Pd(PPh₃)₄ | Moderate to High | [13] |
| Base | K₂CO₃ | Good | Cs₂CO₃ | Good to High | [14] |
| Solvent | Dimethoxyethane | High | DMF | Variable | [13] |
| Temperature | 80 °C | High | Reflux | Variable | [13] |
Note: Yields are qualitative and based on literature for similar indazole boronic acid systems. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and an anhydrous base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., 1,4-dioxane or DME) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound pinacol ester
This protocol is adapted from general procedures for the borylation of haloindazoles.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the corresponding 4-bromo-5-methyl-1H-indazole (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (KOAc, 3.0 equiv.), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane.
-
Reaction: Heat the reaction mixture to reflux (around 100 °C) and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired pinacol ester.[15]
Visualizations
Caption: Troubleshooting workflow for low yield due to deboronation.
Caption: Stability and reactivity comparison of boronic acid derivatives.
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Suzuki Reactions with 5-Methyl-1H-indazole-4-boronic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methyl-1H-indazole-4-boronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Low yields or reaction failures with this compound can arise from several factors, often related to the inherent properties of heteroaromatic boronic acids. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | Inactive Catalyst: The active Pd(0) species has not formed or has decomposed. Oxygen can lead to catalyst decomposition.[1] | - Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[1][2] - Degas all solvents and reagents thoroughly.[1][2] - Use fresh, high-purity palladium precatalysts and ligands. Consider air-stable precatalysts like those derived from XPhos or SPhos.[3] |
| Protodeboronation: The C-B bond is cleaved and replaced with a C-H bond, a common side reaction with unstable boronic acids.[1][3][4] This can be accelerated by strong bases and the presence of water.[1] | - Switch to milder bases like K₃PO₄, K₂CO₃, or KF.[1] - Use anhydrous reaction conditions to minimize the proton source.[1] - Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) or an adduct (e.g., with diethanolamine).[1][2][5] | |
| Poor Solubility: Starting materials, particularly the indazole derivative, may not be fully soluble in the chosen solvent, hindering the reaction.[6] | - Screen alternative solvents or solvent mixtures. Dioxane, 2-MeTHF, DMF, or toluene are common choices.[7][8][9] - Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in biphasic systems.[10] | |
| Inappropriate Base: The chosen base may be too weak to facilitate transmetalation or too strong, leading to side reactions.[1] | - Screen a range of bases. K₃PO₄ is often effective for challenging couplings.[3] Cs₂CO₃ and K₂CO₃ are also widely used.[7][8][11] - Ensure the base is finely powdered and dry for anhydrous reactions to improve reproducibility.[12] | |
| Significant Side Product Formation | Homocoupling: Coupling of two boronic acid molecules or two aryl halide molecules. | - Ensure the reaction is free of oxygen.[1] - Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). |
| Dehalogenation of Aryl Halide: The aryl halide is reduced instead of coupled. | - This can be an issue with very electron-rich or sterically hindered aryl halides. - Try a different ligand, such as a bulky biarylphosphine ligand (e.g., XPhos, SPhos), which can promote reductive elimination over side reactions.[1][3] | |
| Reaction Stalls / Incomplete Conversion | Catalyst Inhibition: The indazole nitrogen atom can coordinate to the palladium center, inhibiting catalyst activity.[3] | - Increase the catalyst loading (e.g., from 2 mol% to 5 mol%).[3][7] - Use bulky ligands that shield the palladium center and disfavor product inhibition.[1] |
| Steric Hindrance: Bulky groups on either coupling partner can slow the reaction.[1][12] | - Increase the reaction temperature.[3] - Use highly active catalysts with bulky, electron-rich ligands like Buchwald-type biarylphosphines (XPhos, SPhos, RuPhos) which are designed to overcome steric challenges.[1] |
Optimization of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for successfully coupling this compound. The following table summarizes conditions used for Suzuki couplings of similar indazole and heteroaromatic substrates.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) | Substrates | Citation |
| Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 80 | 3-Chloroindazole & Aryl Boronic Acid | [3] |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dimethoxyethane | 80 | High | 5-Bromo-1-ethyl-1H-indazole & N-Boc-2-pyrroleboronic acid | [8][13] |
| Pd-CataCXium A-G3 (10) | - | Cs₂CO₃ (2) | 2-MeTHF | 80 | 95 | o-Bromoaniline & Heteroaromatic Boronic Ester | [7] |
| PdCl₂(PPh₃)₂ (10) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 82 | 7-Bromo-1H-indazole & Aryl Boronic Acid | [14] |
| XPhos Precatalyst (1-1.5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60 | 91-99 | Chloroindoles & Aryl Boronic Acids | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the best initial conditions to try for a Suzuki coupling with this compound?
A1: A good starting point would be to use a modern palladium precatalyst system known for its effectiveness with heteroaromatic substrates. For example, use an XPhos or SPhos-based precatalyst (1-3 mol%), K₃PO₄ (2 equivalents) as the base, and a dioxane/water (e.g., 4:1) solvent mixture, with heating to 80-100 °C.[3] Always ensure the reaction is performed under a strict inert atmosphere.
Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
A2: Protodeboronation is a common challenge with heteroaryl boronic acids.[3][4] To mitigate this, you can:
-
Use Milder Bases: Switch from strong bases like NaOH to weaker inorganic bases such as K₂CO₃ or KF.[1]
-
Run Anhydrous Reactions: Water is a primary proton source for this side reaction.[1] Using anhydrous solvents and bases can significantly reduce protodeboronation.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or a diethanolamine adduct.[1][2][5] These derivatives can be more robust and often release the active boronic acid species slowly during the reaction, minimizing its decomposition.
Q3: Which palladium catalysts and ligands are most effective for coupling indazole derivatives?
A3: For challenging substrates like indazoles, catalysts with bulky, electron-rich phosphine ligands are generally superior. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos, often used as pre-formed palladium complexes (precatalysts), are highly effective.[1][3] These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps, and their steric bulk can help prevent catalyst inhibition by the indazole nitrogen.[1][3] In some cases, Pd(dppf)Cl₂ has also been shown to be an effective catalyst for couplings involving bromoindazoles.[8][13]
Q4: My reaction is sluggish even with a good catalyst system. What should I try next?
A4: If the reaction is slow, steric hindrance or catalyst inhibition could be the issue. Consider increasing the reaction temperature in increments (e.g., from 80 °C to 100 °C or 110 °C), as higher temperatures can overcome activation barriers.[3] You could also increase the catalyst loading (e.g., from 2 mol% to 5 mol%).[7] If solubility is a concern, switching to a solvent like 2-MeTHF or DMF might improve the reaction rate.[6][7]
Q5: How does the N-H group on the indazole ring affect the reaction?
A5: The acidic N-H proton of the indazole can react with the base. Furthermore, the nitrogen lone pair can coordinate to the palladium center, potentially inhibiting the catalyst.[3] While many couplings with N-H free indazoles are successful, if you suspect inhibition is a major issue, you could protect the indazole nitrogen (e.g., with a Boc or SEM group). However, this adds extra steps to the synthesis. Often, using a robust catalyst system with a bulky ligand is sufficient to overcome these issues without protection.[3]
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst (0.02 mmol).
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of a Diethanolamine Adduct for Improved Stability
This protocol describes how to convert the boronic acid into a more stable, crystalline solid that can be used directly in Suzuki couplings.[1][5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Diethanolamine (1.0 mmol, 1.0 equiv)
-
Acetonitrile or another suitable solvent
Procedure:
-
In a small flask, suspend this compound (1.0 mmol) in acetonitrile (5 mL) with stirring.
-
Add diethanolamine (1.0 mmol) dropwise to the suspension.
-
A precipitate will typically form. Stir the resulting slurry at room temperature for 15-30 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
This stable diethanolamine adduct can now be used in place of the boronic acid in Suzuki coupling reactions, often in protic solvents.[5]
Visualizations
The following workflow diagram can guide the troubleshooting process for a low-yielding Suzuki reaction.
Caption: Troubleshooting workflow for improving Suzuki reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Reactions Involving 5-Methyl-1H-indazole-4-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-Methyl-1H-indazole-4-boronic acid. The focus is on addressing common side products and other issues encountered during its use in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most prevalent side reactions are protodeboronation and homocoupling. The nitrogen-containing indazole ring can also sometimes lead to catalyst inhibition, affecting reaction efficiency.[1][2]
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water). This results in the formation of 5-methyl-1H-indazole. This side reaction is particularly relevant for heteroaryl boronic acids.[3][4]
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of this compound, resulting in a dimeric indazole species. The presence of oxygen can promote this side reaction.[2][5]
-
Catalyst Inhibition: The Lewis basic nitrogen atoms in the indazole ring can coordinate to the palladium catalyst, potentially leading to deactivation and reduced reaction yields.[1][3]
Q2: How can I minimize protodeboronation of this compound?
A2: To suppress protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Since water is a primary proton source, using thoroughly dried solvents and reagents can significantly reduce the extent of protodeboronation.[2][6]
-
Employ Milder Bases: Strong bases can accelerate protodeboronation. Switching to milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be beneficial.[6]
-
Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can provide a "slow release" of the boronic acid during the reaction, minimizing its concentration and thus its decomposition.[1]
-
Optimize Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible duration can favor the desired cross-coupling over the undesired protodeboronation.[1]
Q3: What are the best practices to avoid homocoupling of the boronic acid?
A3: Homocoupling can be minimized by:
-
Rigorous Degassing: Thoroughly deoxygenate the reaction mixture and solvent before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[2][5]
-
Using a Pd(0) Catalyst: Starting with a Pd(0) catalyst source can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source.[2]
-
Controlling Reaction Temperature: Homocoupling can be more prevalent at higher temperatures. It is advisable to conduct the reaction at the lowest temperature that allows for efficient cross-coupling.[2]
Q4: I am observing low yields in my coupling reaction. What are the likely causes and how can I troubleshoot this?
A4: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.[7]
-
Catalyst Inactivity: Ensure your palladium catalyst and ligand are active. Consider using a fresh batch or a more robust pre-catalyst. The nitrogen atoms of the indazole can inhibit the catalyst; using bulkier, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes mitigate this.[1][3]
-
Reagent Quality: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade upon storage.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A screening of different conditions may be necessary to find the optimal parameters for your specific substrates.
-
Solubility Issues: Poor solubility of the reactants can hinder the reaction rate. Experiment with different solvent systems to ensure all components are adequately dissolved.[1]
Troubleshooting Guide: Common Side Products
| Side Product | Structure | Typical Yield Range (%) | Identification | Mitigation Strategies |
| Protodeboronation Product | 5-Methyl-1H-indazole | 5 - 20+ | LC-MS, NMR | Use anhydrous conditions, milder base, boronic esters, lower reaction temperature.[2][3][6] |
| Homocoupling Product | Dimer of this compound | 2 - 15 | LC-MS, NMR | Rigorously degas the reaction mixture, use a Pd(0) catalyst source, control reaction temperature.[2][5] |
| Dehalogenated Starting Material | If using a halo-aromatic coupling partner | Variable | LC-MS, NMR | Minimize proton sources (e.g., residual water), optimize the choice of base.[2] |
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reagents and conditions may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, and the base.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Competing Reaction Pathways in Suzuki-Miyaura Coupling
Caption: Competing pathways in Suzuki-Miyaura reactions.
Experimental Workflow for Suzuki-Miyaura Reaction
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Representative Signaling Pathway: Inhibition of VEGFR-2 by Indazole Derivatives
Indazole derivatives are known to be potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis (the formation of new blood vessels).
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Methyl-1H-indazole-4-boronic acid Coupling Products
This technical support center provides researchers, scientists, and drug development professionals with guidance on purifying the products from Suzuki-Miyaura coupling reactions involving 5-Methyl-1H-indazole-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after a Suzuki-Miyaura coupling reaction with this compound?
A1: The most common impurities include:
-
Homocoupled Byproducts: This results from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen in the reaction mixture.[1]
-
Protodeboronation Products: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 5-methyl-1H-indazole. This can be caused by excess water, high temperatures, or prolonged reaction times.[2]
-
Unreacted Starting Materials: Residual this compound or the corresponding aryl halide may remain.
-
Residual Palladium Catalyst: The palladium catalyst used in the reaction may not be fully removed by simple workup procedures.
-
Boronic Acid-Related Impurities: Excess boronic acid and its derivatives, such as boronic esters (e.g., pinacol esters), can co-elute with the desired product during chromatography.[3]
Q2: How can I minimize the formation of the homocoupled byproduct of the boronic acid?
A2: To minimize homocoupling, it is crucial to remove dissolved oxygen from the reaction mixture.[1] This can be achieved by:
-
Degassing: Thoroughly degas all solvents and the reaction mixture itself. Common methods include sparging with an inert gas like argon or nitrogen for at least 15-30 minutes.[1][2]
-
Freeze-Pump-Thaw Cycles: For complete oxygen removal, performing three to five freeze-pump-thaw cycles is highly effective.[1]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos) can accelerate the desired cross-coupling reaction, outcompeting the homocoupling pathway.[1]
-
Additives: The addition of a mild reducing agent, such as potassium formate, can help suppress the homocoupling reaction.[1][4]
Q3: What is the best general approach for purifying the crude product?
A3: A typical purification workflow involves an aqueous workup followed by either flash column chromatography or recrystallization.[2][5]
-
Aqueous Workup: After the reaction is complete, cool the mixture, dilute it with water, and extract the product into an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated.[2]
-
Purification: The resulting crude product is then purified. Flash column chromatography on silica gel is the most common method.[2][6] Recrystallization is a viable alternative, especially for removing isomeric impurities or if the product is highly crystalline.[5]
Q4: My product seems to be contaminated with residual palladium. How can I remove it?
A4: Residual palladium can often be removed by filtering the reaction mixture through a pad of celite after diluting it with an organic solvent.[5] If the product is still colored by palladium residues after chromatography, further treatment with a metal scavenger or another purification step like recrystallization may be necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction closely by TLC or LC-MS and consider extending the reaction time if necessary. | [1] |
| Catalyst deactivation. | Use a more stable catalyst, add a ligand stabilizer, or optimize the reaction temperature to avoid decomposition. Ensure reagents and solvents are anhydrous and degassed. | [2][5] | |
| Protodeboronation of boronic acid. | Use anhydrous solvents where possible, minimize the amount of water, and lower the reaction temperature. | [2] | |
| Product and Impurities Co-elute During Column Chromatography | Close polarity of the product and byproducts (e.g., homocoupled dimer). | Optimize the mobile phase for column chromatography. Try different solvent systems (e.g., hexane/ethyl acetate, DCM/MeOH) or use a gradient elution. Consider using a different stationary phase if silica gel is ineffective. | [2][7] |
| If co-elution persists, attempt purification by recrystallization. | [5] | ||
| Product "Oils Out" During Recrystallization | The compound is too soluble in the chosen solvent. | Use a two-solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation). Common pairs include methanol/water, hexane/ethyl acetate, or hexane/acetone. | [5][8] |
| The cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. | [8] | |
| Lack of nucleation sites. | Gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure product to initiate crystallization. | [8] | |
| Difficulty Separating Isomeric Products | N1 and N2 substituted indazole isomers can have very similar polarities. | Recrystallization using a mixed solvent system can be highly effective for separating indazole isomers. A patent describes using THF/water or acetone/water mixtures to successfully separate isomers with high purity. | [9] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields reported for Suzuki-Miyaura couplings involving indazole derivatives. Note that specific conditions for this compound may need optimization.
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Iodo-1H-indazole derivative | Arylboronic acid | Pd catalyst (2-5) | Base (2-3) | Dioxane/Water (4:1) | 80-120 | - | - |[2] | | 6-Bromo-1H-indazole | Arylboronic acid | Pd(OAc)₂ (10) | K₃PO₄ (3) | Toluene/H₂O | 100 | 24 | 92 |[1] | | 3-Chloroindazole | 5-Indole boronic acid | Pd source (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | Good to Excellent |[10] | | 7-Bromo-1H-indazol-4-yl derivative | 4-Methoxyphenyl-boronic acid | PdCl₂(dppf) (10) | Cs₂CO₃ (2) | DMF/H₂O (9:1) | 100 | 1 | 82 |[11] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is a general procedure for purifying Suzuki-Miyaura coupling products.[2][3]
-
Sample Preparation: After the aqueous workup, the crude product is concentrated to dryness. For loading onto the column, prepare a "dry load" by adsorbing the crude material onto a small amount of silica gel (or celite) by dissolving it in a minimal amount of a suitable solvent (e.g., ethyl acetate), adding the adsorbent, and evaporating the solvent completely.
-
Column Packing: Prepare a silica gel column using the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully add the prepared dry load to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, is often effective. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions as compounds elute from the column. Monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis and Concentration: Combine the fractions containing the pure product, as determined by TLC analysis. Concentrate the combined fractions under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is particularly useful for obtaining highly crystalline products and for removing certain impurities that are difficult to separate by chromatography.[5][8]
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the crude product when hot but not when cold, while impurities should remain soluble at cold temperatures. A two-solvent system (e.g., methanol/water) is often effective.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.
-
Induce Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Two-Solvent System: While the solution is hot, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy (the cloud point). Reheat gently until the solution is clear again, then allow it to cool slowly.
-
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for product purification.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. benchchem.com [benchchem.com]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methyl-1H-indazole-4-boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-1H-indazole-4-boronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in Suzuki-Miyaura reactions involving this compound?
A1: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid for transmetalation to the palladium center.[1][2][3] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which then readily transfers its organic group to the palladium(II) complex.[1][2] The choice of base can also influence reaction rate, yield, and the prevalence of side reactions.
Q2: What are common bases used for Suzuki-Miyaura coupling with heteroaryl boronic acids like this compound?
A2: A variety of inorganic and organic bases are used. Common choices include:
-
Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used, often in aqueous solutions.[4][5] Cesium carbonate (Cs₂CO₃) is a stronger base and can be effective in more challenging couplings.[6]
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly in anhydrous conditions.[2][6]
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, but their high basicity may promote side reactions with sensitive substrates.[7]
-
Fluorides: Potassium fluoride (KF) can be used to activate the boronic acid, especially when base-labile functional groups are present.[3]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent is critical for dissolving reactants and catalyst, and it can significantly influence reaction kinetics and selectivity.[8][9][10]
-
Polar Aprotic Solvents: Solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[7][11] They are generally good at dissolving the palladium catalyst and organic reagents.
-
Alcohols: Solvents like methanol or ethanol, often mixed with water, can be effective and offer environmental benefits.[7]
-
Nonpolar Solvents: Toluene is a common nonpolar solvent used in Suzuki reactions.[11]
-
Solvent Mixtures: Aqueous solvent mixtures (e.g., dioxane/water, toluene/water) are frequently employed as water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[12][13]
Q4: What is protodeboronation and how can it be minimized?
A4: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 5-methyl-1H-indazole. This is often promoted by strong bases and the presence of proton sources, like water.[14] For sensitive heteroaryl boronic acids, this can be a major issue.[14][15]
To minimize protodeboronation:
-
Use Milder Bases: Consider using weaker bases like K₂CO₃ or K₃PO₄ instead of strong hydroxides.
-
Anhydrous Conditions: For particularly sensitive substrates, using anhydrous solvents and bases can be beneficial.[6]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Catalyst2. Suboptimal Base/Solvent Combination3. Protodeboronation of Boronic Acid[14]4. Poor quality of reagents | 1. Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst.2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane/H₂O, toluene, DMF).[4][7]3. Use anhydrous conditions or a milder base. Consider converting the boronic acid to a more stable boronate ester.[6]4. Verify the purity of this compound and the coupling partner. |
| Significant Homocoupling of the Boronic Acid | 1. Presence of Oxygen2. Palladium(II) Pre-catalyst | 1. Thoroughly degas the reaction mixture (e.g., with argon or nitrogen) before adding the catalyst.[16]2. If using a Pd(II) source, ensure efficient reduction to Pd(0) in situ. The use of a Pd(0) pre-catalyst can sometimes mitigate this.[16] |
| Formation of Dehalogenated Byproduct | 1. Presence of a Proton Source | 1. Use anhydrous and thoroughly degassed solvents and reagents.[6]2. Optimize the base; avoid hydrated bases if this is a persistent issue.[6] |
| Difficult Purification | 1. Co-elution of Product with Byproducts (e.g., homocoupled product) | 1. If homocoupling is an issue, try to suppress it through rigorous degassing.[16]2. Explore different solvent systems for column chromatography or consider recrystallization.[16] |
Quantitative Data Summary
The following tables summarize general findings on the effect of base and solvent on Suzuki-Miyaura cross-coupling reactions, which can be applied as a starting point for optimizing reactions with this compound.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent System | Yield (%) | Reference |
| 1 | Na₂CO₃ | DMF/H₂O | 98 | [4][5] |
| 2 | K₂CO₃ | DME | Good Yield | [17] |
| 3 | K₃PO₄ | Dioxane/H₂O | Good to Excellent | [13] |
| 4 | NaOH | MeOH/H₂O | 96.3 | [7] |
| 5 | Cs₂CO₃ | Dioxane | Effective for Buchwald-Hartwig | [6] |
| 6 | TEA (Triethylamine) | DMF/H₂O | Low Yield | [4] |
Note: Yields are highly substrate-dependent and these values serve as a general guide.
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield
| Entry | Solvent | Base | Yield (%) | Reference |
| 1 | MeOH/H₂O (3:2) | NaOH | 96.3 | [7] |
| 2 | DMF | K₃PO₄ | 30.9 | [7] |
| 3 | Dioxane | K₃PO₄ | No Product Detected | [7] |
| 4 | THF | K₃PO₄ | 10.4 | [7] |
| 5 | Toluene/H₂O | K₃PO₄ | General Use | [12] |
Note: These results are from a specific study and illustrate the significant impact of solvent choice. Optimal conditions will vary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This is a representative protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 - 1.5 equiv.)
-
Aryl/Heteroaryl Halide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Methodology:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a stream of inert gas.
-
Heat the reaction mixture with stirring (e.g., to 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle for cross-coupling reactions.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pure.york.ac.uk [pure.york.ac.uk]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 5-Methyl-1H-indazole-4-boronic acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and other issues during Suzuki-Miyaura cross-coupling reactions involving 5-Methyl-1H-indazole-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield or reaction failure when using this compound in Suzuki-Miyaura couplings?
A1: Low yields or reaction failures in Suzuki-Miyaura couplings with this compound can often be attributed to several factors:
-
Catalyst Deactivation: The unprotected N-H group on the indazole ring can act as a Lewis base and coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or halting the catalytic cycle.[1]
-
Protodeboronation: The boronic acid group can be replaced by a hydrogen atom from a proton source (e.g., water, alcohol) in the reaction mixture. This side reaction is particularly common with electron-deficient heteroaryl boronic acids.[1]
-
Homocoupling: The formation of a biaryl byproduct from the coupling of two molecules of the boronic acid is a common side reaction, often promoted by the presence of oxygen or the use of a Palladium(II) precatalyst.[1]
-
Poor Solubility: The reactants, particularly the heterocyclic boronic acid, may have poor solubility in the chosen solvent system, which can hinder the reaction rate.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical parameters that can significantly impact the reaction outcome.[2]
Q2: How does the unprotected N-H group on the indazole ring contribute to catalyst deactivation?
A2: The lone pair of electrons on the nitrogen atom of the N-H group in the indazole ring can coordinate to the electron-deficient palladium center of the catalyst.[1] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, thereby reducing the concentration of the active catalyst and inhibiting the desired cross-coupling reaction.
Q3: What strategies can be employed to mitigate catalyst deactivation caused by the indazole N-H group?
A3: To minimize catalyst deactivation, consider the following strategies:
-
Use of Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos can sterically hinder the coordination of the indazole nitrogen to the palladium center and promote the desired catalytic cycle.[1]
-
Employ Pre-formed Palladium Precatalysts: Using well-defined precatalysts can sometimes offer better performance and reproducibility compared to generating the active catalyst in situ.[1]
-
Slow Addition of the Indazole Substrate: In some cases, adding the nitrogen-containing heterocycle slowly to the reaction mixture can help maintain a low concentration and reduce its inhibitory effect on the catalyst.[3]
-
N-H Protection: While often less desirable due to the need for additional synthetic steps, protecting the indazole N-H group (e.g., with a BOC or SEM group) can effectively prevent its coordination to the palladium catalyst.
Q4: What are the best practices to prevent protodeboronation and homocoupling?
A4: To minimize these common side reactions:
-
Preventing Protodeboronation:
-
Use Anhydrous Conditions: Thoroughly dry all solvents and reagents to minimize the presence of water, a primary proton source.[4]
-
Choose the Right Base: Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxides.[4]
-
Use a More Stable Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can reduce the rate of protodeboronation.[1]
-
-
Preventing Homocoupling:
-
Thorough Degassing: Rigorously deoxygenate the reaction mixture and solvent by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1]
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the initial homocoupling that can occur during the in situ reduction of Pd(II) precatalysts.[5]
-
Troubleshooting Guides
Problem 1: Low to No Product Formation
This is a common issue that can stem from various sources. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Significant Byproduct Formation (Homocoupling or Protodeboronation)
The presence of significant byproducts indicates that side reactions are outcompeting the desired cross-coupling.
Caption: Decision-making workflow for byproduct formation.
Data Presentation: Reaction Conditions for Analogous Indazole Couplings
Table 1: Catalyst and Ligand Screening for the Coupling of 5-bromo-1-ethyl-1H-indazole [6]
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | DME | 80 | 18 | 45 |
| PdCl₂(PPh₃)₂ (5) | PPh₃ | K₂CO₃ | DME | 80 | 18 | 62 |
| Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | DME | 80 | 2 | 85 |
| Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | DME | 80 | 18 | 30 |
Table 2: Suzuki-Miyaura Coupling of Various Chloroindazoles with Arylboronic Acids
| Indazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Chloro-1H-indazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | SPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 85 |
| 3-Chloro-5-nitro-1H-indazole | Phenylboronic acid | P2 (3.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 92 |
| 6-Chloro-1H-indazole | 4-Methoxyphenyl-boronic acid | P1 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 99 |
P1 and P2 are specific pre-catalysts mentioned in the cited literature.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-Indazole Derivative[7]
This protocol is adapted from a successful coupling of a 5-bromo-indazole and can be used as a starting point for reactions with this compound.
Materials:
-
Bromo-indazole derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dimethoxyethane (DME), degassed
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the bromo-indazole derivative, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add degassed DME via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Deactivation Pathway
Caption: Suzuki-Miyaura cycle and indazole-induced deactivation.
References
Technical Support Center: Managing 5-Methyl-1H-indazole-4-boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-1H-indazole-4-boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions. Low reactivity and competing side reactions are common challenges with N-H containing heterocyclic boronic acids, and this guide offers strategies to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low to no yield?
A1: Low yields with this compound in Suzuki-Miyaura couplings can stem from several factors inherent to its structure as a nitrogen-rich heterocycle. The primary reasons include:
-
Catalyst Inhibition: The unprotected N-H group of the indazole ring can coordinate to the palladium catalyst, leading to catalyst deactivation and inhibition of the catalytic cycle.[1]
-
Protodeboronation: The carbon-boron bond can be cleaved by a proton source (like water or alcohol in the reaction mixture), replacing the boronic acid group with a hydrogen atom.[2] This side reaction is common with electron-rich or unstable heteroaryl boronic acids, especially under basic conditions or at elevated temperatures.[1][3]
-
Poor Solubility: The polarity of the indazole moiety may lead to poor solubility in common organic solvents used for Suzuki couplings, hindering reaction kinetics.[4]
Q2: What is the most critical first step to improve the reactivity of this compound?
A2: The most crucial step is the protection of the indazole N-H group. The acidic N-H can interfere with the catalytic cycle.[1] Protecting groups like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or THP (tetrahydropyran) can prevent catalyst inhibition and improve reaction outcomes.[5] Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can also enhance stability and reduce protodeboronation.[5]
Q3: How do I choose the right catalyst and ligand for coupling with this boronic acid?
A3: For challenging substrates like N-heterocyclic boronic acids, the choice of catalyst and ligand is critical. Highly active catalyst systems are often required.
-
Catalysts: Pre-formed palladium precatalysts are often more effective than generating the active Pd(0) species in situ.[1]
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they can stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[6] Ligands like SPhos and XPhos have shown success in couplings with unprotected indazoles.[1] For N-protected indazoles, Pd(dppf)Cl₂ has been used effectively.[7]
Q4: What are the optimal bases and solvents for this type of reaction?
A4: The base and solvent system must be carefully chosen to promote the desired reaction while minimizing side reactions.
-
Bases: The choice of base is critical. While stronger bases can activate the boronic acid, they can also accelerate protodeboronation.[8] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used for Suzuki couplings involving indazoles.[1][7]
-
Solvents: Anhydrous solvents are often preferred to minimize protodeboronation.[4] A mixture of a non-polar organic solvent like dioxane or dimethoxyethane (DME) with a small amount of water is a common choice to help dissolve the base and facilitate the reaction.[1][7]
Q5: My main side product is the homocoupling of the boronic acid. How can I prevent this?
A5: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species. To minimize this:
-
Degassing: Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
Catalyst Choice: Using a Pd(0) source directly or an efficient precatalyst can reduce the amount of Pd(II) that could lead to homocoupling.
-
Ligand Selection: Bulky, electron-donating ligands can favor the cross-coupling pathway over homocoupling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Catalyst inactivity. 2. Inhibition by unprotected N-H group. 3. Insufficiently active catalyst system. | 1. Use a fresh batch of catalyst or a different palladium source. 2. Protect the indazole N-H with a suitable protecting group (e.g., Boc, SEM, THP).[5] 3. Switch to a more active ligand, such as a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos).[1] |
| Significant Protodeboronation | 1. Presence of protic impurities (e.g., water, alcohol). 2. Inappropriate base or pH. 3. High reaction temperature. | 1. Use anhydrous solvents and reagents. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄).[1][7] 3. Attempt the reaction at a lower temperature for a longer duration. 4. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[5] |
| Formation of Homocoupling Product | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of Pd(II) precatalyst. | 1. Ensure thorough degassing of solvents and the reaction vessel. 2. Use a Pd(0) catalyst source or a highly efficient precatalyst. |
| Poor Reproducibility | 1. Degradation of the boronic acid upon storage. 2. Inconsistent quality of reagents or solvents. | 1. Use freshly purchased or purified boronic acid. Consider converting to a more stable boronate ester for storage.[5] 2. Use high-purity, anhydrous reagents and solvents. |
Data Presentation
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura cross-coupling of N-protected 5-bromoindazoles with various aryl halides. While not specific to this compound, these results provide a valuable reference point for reaction optimization.
| Entry | N-Protecting Group | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | SEM | 4-Iodoanisole | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 60 | - | 65 |
| 2 | SEM | 1-Chloro-2-iodobenzene | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 60 | - | 52 |
| 3 | Acetyl | 4-Iodoanisole | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | Reflux | - | 82 |
| 4 | Acetyl | 1-Chloro-2-iodobenzene | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | Reflux | - | 73 |
| 5 | THP | 4-Iodoanisole | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | Reflux | - | 91 |
| 6 | THP | 1-Chloro-2-iodobenzene | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | Reflux | - | 85 |
Data adapted from a study on protected indazole boronic acid pinacolyl esters. The starting material was the corresponding N-protected 5-bromoindazole which was converted in situ to the boronic ester before coupling.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of an N-Protected Indazole Boronic Acid
Disclaimer: This is a generalized protocol based on literature for related indazole compounds and may require optimization for this compound.
1. N-Protection of this compound (Example with Boc group):
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or dichloromethane), add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to obtain the N-Boc protected this compound.
2. Suzuki-Miyaura Cross-Coupling Reaction:
-
To an oven-dried reaction vessel, add the N-protected this compound (1.2 equiv), the aryl halide (1.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Add the degassed solvent (e.g., dimethoxyethane, DME) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura couplings.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
large-scale synthesis challenges with 5-Methyl-1H-indazole-4-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale synthesis of 5-Methyl-1H-indazole-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The primary challenges in the large-scale synthesis of this compound revolve around three main areas: the stability of the boronic acid, the regioselectivity of the indazole synthesis, and the purification of the final product. Boronic acids, in general, are susceptible to degradation through processes like protodeboronation, oxidation, and polymerization, which can be accelerated by heat and basic conditions.[1][2] The synthesis of the indazole ring can be complicated by the formation of regioisomers (N1 vs. N2 substituted products), and the final purification of the boronic acid can be challenging on a large scale.[3][4]
Q2: How can I improve the stability of this compound during synthesis and storage?
A2: To improve stability, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Using degassed solvents is also recommended.[5] For storage, keeping the material at low temperatures (0-4°C) and protected from light is advisable. In some cases, converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., a pinacol ester), for intermediate steps can be a viable strategy.[1]
Q3: What are the common impurities encountered during the synthesis, and how can they be minimized?
A3: Common impurities can include the corresponding deborylated compound (5-methyl-1H-indazole) due to protodeboronation, oxidized byproducts, and homocoupling products from subsequent reactions like Suzuki-Miyaura couplings.[6] To minimize these, it is important to use high-purity starting materials, maintain strict anaerobic conditions, and control the reaction temperature carefully.
Q4: Are there specific safety precautions for the large-scale synthesis of this compound?
A4: Yes. When dealing with large quantities, exothermic reactions need to be carefully controlled to prevent thermal runaways.[7] The use of organolithium reagents or other pyrophoric materials in some synthetic routes requires specialized handling procedures. Proper personal protective equipment (PPE) is mandatory, and conducting a thorough process safety assessment before scaling up is essential.
Troubleshooting Guides
Issue 1: Low Yield in the Borylation Step
Question: My borylation reaction to form this compound is giving low yields on a larger scale. What could be the cause?
Answer: Low yields in borylation reactions at scale can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low borylation yield.
Issue 2: Product Degradation During Work-up and Purification
Question: I am observing significant degradation of my this compound during aqueous work-up and column chromatography. How can I prevent this?
Answer: Boronic acids can be sensitive to both acidic and basic conditions, as well as prolonged exposure to silica gel.
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| pH Control | Maintain a neutral or slightly acidic pH during aqueous work-up to minimize base-catalyzed decomposition. | Avoid strong acids or bases which can promote protodeboronation. |
| Minimize Water Contact | Reduce the duration of contact with water during extractions. | Boronic acids can have some water solubility, leading to yield loss. |
| Alternative Purification | Instead of silica gel chromatography, consider purification via salt formation. Treat the crude product with a base to form the boronate salt, which can be isolated and then re-acidified to give the pure boronic acid.[8] | The choice of base and solvent for salt precipitation is critical. |
| Specialized Chromatography | If chromatography is necessary, consider using boric acid-impregnated silica gel to reduce on-column degradation.[9] | This may require specific preparation of the stationary phase. |
Issue 3: Inconsistent Results in Suzuki-Miyaura Coupling
Question: When using my large-scale synthesized this compound in a Suzuki-Miyaura reaction, I get inconsistent yields and high levels of impurities. Why is this happening?
Answer: The quality of the boronic acid is critical for the success of subsequent coupling reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Protodeboronation of Starting Material | The presence of the deborylated impurity (5-methyl-1H-indazole) in your boronic acid stock will lead to lower yields. Re-purify the boronic acid if necessary. |
| Presence of Boroxines | Boronic acids can dehydrate to form cyclic boroxine anhydrides. While often still reactive, their presence can affect stoichiometry and reaction kinetics. Consider storing the boronic acid under strictly anhydrous conditions. |
| Inhibition of Palladium Catalyst | Impurities from the boronic acid synthesis may inhibit the palladium catalyst. Ensure the boronic acid is of high purity. |
| Oxygen Sensitivity | The Suzuki-Miyaura reaction is sensitive to oxygen, which can deactivate the palladium catalyst and promote side reactions like homocoupling. Ensure all solvents are rigorously degassed and the reaction is run under a strict inert atmosphere. |
Experimental Protocols
Protocol 1: Purification of this compound via Salt Formation
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or diisopropyl ether).
-
Base Addition: Slowly add a solution of a suitable base (e.g., aqueous sodium hydroxide) to the stirred solution of the crude boronic acid.
-
Salt Precipitation: The sodium salt of the boronic acid should precipitate out of the organic solvent.
-
Isolation: Isolate the precipitated salt by filtration and wash with a small amount of the organic solvent to remove impurities.[8]
-
Re-acidification: Dissolve the isolated salt in water and cool in an ice bath.
-
Product Precipitation: Slowly add an acid (e.g., hydrochloric acid) to the aqueous solution until the pH is acidic, causing the pure boronic acid to precipitate.
-
Final Isolation: Collect the pure this compound by filtration, wash with cold water, and dry under vacuum.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at Scale
-
Reactor Setup: Set up a clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Reagent Addition: Charge the reactor with this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%), and the chosen solvent (e.g., dioxane).
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Degassing: Sparge the resulting mixture with nitrogen for another 20-30 minutes.
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Base Addition: Add a degassed aqueous solution of the base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC or GC.
-
Work-up: Upon completion, cool the reaction mixture, add water and an organic solvent (e.g., ethyl acetate), and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Signaling Pathways and Workflows
Caption: Overview of synthesis workflow and associated challenges.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 5-Methyl-1H-indazole-4-boronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-1H-indazole-4-boronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the workup and purification of reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura reaction with this compound has a low yield. What are the initial checks I should perform?
Low yields can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the first step in troubleshooting:
-
Reagent Quality: Boronic acids can degrade over time. Ensure you are using fresh, high-purity this compound.
-
Aryl Halide Reactivity: The reactivity of the coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl. Reactions with aryl chlorides are often more challenging and may require more specialized and highly active catalyst systems.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Ensure they are fresh and have been stored under an inert atmosphere.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel was properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst. The purity of the base is also important.
Q2: I am observing a significant amount of a homocoupled byproduct (a dimer of this compound). What causes this and how can I prevent it?
Homocoupling is a common side reaction that consumes your boronic acid and reduces the yield of the desired product.
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of dissolved oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules. Rigorous degassing of your solvent and maintaining a strictly inert atmosphere are crucial preventative measures.
-
Palladium(II) Precatalyst: The use of a Pd(II) salt as a precatalyst can sometimes promote homocoupling at the beginning of the reaction.
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can often accelerate the desired cross-coupling reaction over the competing homocoupling.
Q3: I suspect protodeboronation is occurring. How can I identify and minimize this side reaction?
Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 5-methyl-1H-indazole as a byproduct.
-
Identification: This can be identified by mass spectrometry or by comparing the NMR spectrum of your crude product with that of the starting 5-methyl-1H-indazole.
-
Minimization Strategies:
-
Choice of Base: The base is necessary to activate the boronic acid but can also promote protodeboronation. Using milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial.
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. If this is a persistent issue, consider using anhydrous conditions.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of protodeboronation. It may be beneficial to run the reaction at a lower temperature for a longer period.
-
Q4: The NH group on the indazole seems to be causing issues. Should I protect it?
The free N-H group on the indazole ring is acidic and can potentially inhibit the palladium catalyst.[1]
-
When to Consider Protection: If you are experiencing consistently low yields or reaction stalling, especially with challenging substrates, N-protection of the indazole may be necessary. Common protecting groups for indazoles include Boc, SEM, and THP.
-
Impact on Workup: The addition of a protection step will also necessitate a deprotection step after the coupling reaction, adding to the overall synthesis. The choice of protecting group will influence the conditions required for its removal.
Q5: What is a general workup procedure for a Suzuki-Miyaura reaction involving this compound?
A typical aqueous workup procedure is as follows:
-
Cooling and Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. A common quenching agent is water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction 2-3 times to ensure all the product is transferred to the organic layer.
-
Washing: Wash the combined organic layers sequentially with water and then brine. This helps to remove any remaining water-soluble impurities and salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can then be purified, typically by flash column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Indazole Derivatives
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-chloroindazole | 5-indole boronic acid | Pd source (2), Ligand (3) | K₃PO₄ | dioxane/H₂O | 100 | 15 | Good to Excellent |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | High |
| 7-bromo-4-substituted-1H-indazoles | (4-methoxyphenyl)boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Moderate to Good |
| Halo-pyrazoles/indazoles | 4-pyridyl boronic acid | Not specified | Not specified | Not specified | >60 | Not specified | <5 (due to protodeboronation) |
Note: This table summarizes data from various sources and is intended to provide a general overview of reaction conditions. Optimal conditions for this compound may vary.[1][2][3]
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
A flask equipped with a magnetic stir bar is charged with the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.). The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). The degassed solvent is then added, followed by the palladium catalyst and ligand. The reaction mixture is heated to the desired temperature and stirred for the specified time, while monitoring the progress by TLC or LC-MS.
Standard Aqueous Workup Protocol
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography.
Visualizations
Caption: Standard workflow for a Suzuki-Miyaura reaction and subsequent workup.
Caption: Troubleshooting logic for low-yielding Suzuki-Miyaura reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
Navigating the Suzuki-Miyaura Coupling Landscape: A Comparative Guide to the Reactivity of Indazole Boronic Acid Isomers
For researchers, scientists, and drug development professionals, the strategic synthesis of complex heterocyclic molecules is a cornerstone of innovation. Indazole scaffolds, in particular, are privileged structures in medicinal chemistry, forming the core of numerous targeted therapies. The Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the functionalization of such heterocycles, and the choice of the indazole boronic acid isomer can significantly impact reaction efficiency and yield. This guide provides an objective comparison of the reactivity of indazole boronic acid isomers, supported by experimental data from analogous haloindazole couplings and a discussion of the underlying electronic and steric factors.
Comparative Reactivity: Insights from Haloindazole Coupling
The following table summarizes the observed and inferred reactivity of indazole boronic acid isomers based on Suzuki-Miyaura coupling studies of the corresponding bromo- and iodo-indazoles. The yields are indicative of the relative reactivity under specific reported conditions and may vary depending on the coupling partner, catalyst, ligand, and base used.
| Indazole Boronic Acid Isomer | Corresponding Halo-Isomer Studied | Typical Coupling Partner | Catalyst/Ligand System | Base | Solvent | Reported Yield (%) | Inferred Reactivity |
| 3-Indazoleboronic acid | 3-Iodo-1H-indazole | Organoboronic acids | PdCl₂(dppf) | Not specified | Not specified | 4-96%[1] | Variable, highly dependent on substrate and catalyst. Can be less reactive due to the electronic nature of the pyrazole ring. |
| 4-Indazoleboronic acid | 4-Bromoindazole | 3-Fluorobenzeneboronic acid | Not specified | Not specified | Not specified | Lower than 3-bromoindazole[2] | Moderate, potentially sterically hindered by the pyrazole ring fusion. |
| 5-Indazoleboronic acid | 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid, 2-thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 50-90%[3] | High |
| 6-Indazoleboronic acid | 6-Bromoindazoles | Aryl boronic acids | Not specified | Not specified | Not specified | Generally good yields reported in literature for 6-substituted indazoles. | High |
| 7-Indazoleboronic acid | 7-Bromo-4-substituted-1H-indazoles | Aryl and heteroaryl boronic acids | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | Moderate to excellent (up to 80%)[4] | Moderate to High, can be influenced by substituents at the 4-position. |
Key Observations and Reactivity Rationale:
-
Positions 5 and 6: Boronic acids at the 5- and 6-positions of the indazole ring generally exhibit the highest reactivity. These positions are electronically analogous to the para and meta positions of a substituted benzene ring, respectively, and are less influenced by the electron-withdrawing nature of the adjacent pyrazole ring.
-
Position 7: The reactivity at the 7-position is generally good but can be sensitive to steric hindrance from the N1 position of the pyrazole ring, especially with bulky protecting groups or in the presence of substituents at the 4-position.
-
Position 4: The 4-position is often the most sterically hindered on the benzene portion of the indazole ring, being ortho to the fused pyrazole ring. This can lead to lower reaction rates and yields compared to other positions on the benzene ring.[2]
-
Position 3: The 3-position on the pyrazole ring is electronically distinct. The pyrazole ring is electron-rich, which can affect the transmetalation step. The reactivity at this position is highly dependent on the specific substrates and the catalyst system employed.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful and comparable cross-coupling reactions. Below are representative procedures for Suzuki-Miyaura couplings involving haloindazoles, which can be adapted for indazole boronic acids.
General Procedure for Suzuki-Miyaura Coupling of 5-Bromoindazoles
This protocol is adapted from the synthesis of novel pyrrolyl and thiophenyl indazoles.[3]
Materials:
-
5-Bromo-N-substituted-indazole (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethoxyethane (DME)
-
Water
Procedure:
-
To a reaction vessel, add the 5-bromo-N-substituted-indazole, aryl or heteroaryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add a mixture of DME and water (typically 4:1 or 5:1 v/v).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of 7-Bromo-4-substituted-1H-indazoles
This protocol is based on a method for the C7 arylation of 4-substituted NH-free indazoles.[4]
Materials:
-
7-Bromo-4-substituted-1H-indazole (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction tube, combine the 7-bromo-4-substituted-1H-indazole, aryl or heteroaryl boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Indazole-Based Kinase Inhibitors and Their Signaling Pathways
Indazole derivatives are prominent in modern oncology, with several approved drugs targeting key signaling pathways involved in tumor growth and angiogenesis. Understanding these pathways is crucial for rational drug design and development.
Pazopanib Signaling Pathway
Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit). By inhibiting these receptors, pazopanib blocks downstream signaling cascades, most notably the RAS/RAF/MEK/ERK pathway, which is critical for cell proliferation and survival.
Caption: Pazopanib inhibits multiple receptor tyrosine kinases, blocking the downstream RAS/RAF/MEK/ERK pathway.
Axitinib Signaling Pathway
Axitinib is another indazole-based tyrosine kinase inhibitor, but with higher selectivity for VEGFRs (1, 2, and 3). Its potent inhibition of these receptors leads to a strong anti-angiogenic effect by blocking the activation of the RAS/RAF/MEK/ERK pathway in endothelial cells, thereby preventing the formation of new blood vessels that tumors need to grow.[5][6]
Caption: Axitinib potently and selectively inhibits VEGFRs, leading to the suppression of angiogenesis.
Conclusion
The selection of an indazole boronic acid isomer for Suzuki-Miyaura cross-coupling is a critical decision that can significantly influence the outcome of a synthetic campaign. While a definitive quantitative ranking of reactivity awaits further direct comparative studies, a clear qualitative trend emerges from the analysis of haloindazole coupling reactions. Isomers with the boronic acid group at the 5- and 6-positions are generally the most reactive, followed by the 7- and 4-positions, with the 3-position showing more variable reactivity. This understanding, coupled with robust experimental protocols and an appreciation for the biological significance of the resulting indazole-containing molecules, empowers researchers to make informed decisions in the synthesis of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Alternatives for 5-Methyl-1H-indazole-4-boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boronic Acid Alternatives for Enhanced Stability and Reactivity in Cross-Coupling Reactions.
In the realm of medicinal chemistry and materials science, the indazole scaffold is a privileged structure, and its functionalization via Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis. 5-Methyl-1H-indazole-4-boronic acid is a key building block in this context. However, the inherent instability of boronic acids can lead to challenges in storage, handling, and reaction reproducibility. This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on their synthesis, stability, and performance in Suzuki-Miyaura coupling reactions. The primary alternatives discussed are its pinacol ester and potassium trifluoroborate salt, which offer significant advantages in terms of stability.
Executive Summary: The Stability-Reactivity Trade-Off
The choice between a boronic acid and its corresponding ester or trifluoroborate salt hinges on a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive in Suzuki-Miyaura coupling due to the Lewis acidity of the boronic acid moiety, which facilitates the crucial transmetalation step.[1] However, this high reactivity is accompanied by lower stability, as they are susceptible to decomposition pathways like oxidation and protodeboronation.[1]
Conversely, boronate esters, particularly pinacol esters, and potassium trifluoroborate salts offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify, and store for extended periods. This increased stability, however, can sometimes lead to slower reaction rates compared to the parent boronic acid.[3] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the basic aqueous conditions of the Suzuki-Miyaura reaction.[1]
Comparative Data
Table 1: Physicochemical Properties and Stability
| Property | This compound | This compound pinacol ester | Potassium 5-methyl-1H-indazole-4-trifluoroborate |
| Form | Typically a solid | Often a crystalline solid | Crystalline solid |
| Stability to Air & Moisture | Prone to dehydration to form boroxines (cyclic trimers) and protodeboronation.[1] | Significantly more stable than the boronic acid.[1] Can be purified by silica gel chromatography.[4] | Exceptionally stable to air and moisture.[2] Can be stored indefinitely at room temperature. |
| Hydrolytic Stability | N/A (is the product of hydrolysis) | Susceptible to hydrolysis, especially under acidic or basic conditions, to revert to the boronic acid.[5][6] | Generally stable in neutral aqueous solutions. |
| Storage | Requires inert atmosphere and low temperatures for long-term storage. | Stable at room temperature for extended periods.[7] | Stable at room temperature for extended periods.[2] |
Note to the Reader: The stability data presented is based on general principles for arylboronic acids and their derivatives. Specific quantitative stability data for the 5-methyl-1H-indazole-4-yl scaffold is not available in the cited literature. Researchers should perform their own stability assessments for critical applications.
Table 2: Representative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | This compound pinacol ester | Potassium 5-methyl-1H-indazole-4-trifluoroborate |
| Reactivity | Generally higher reactivity and faster reaction times.[1] | Can be less reactive, but often provides more reproducible results due to higher purity of the starting material.[3][8] | Reactivity can be comparable to or exceed that of boronic acids under optimized conditions. |
| Typical Yield | Can be high but may be compromised by reagent decomposition.[8] | Often provides higher isolated yields, especially when the corresponding boronic acid is unstable.[4][8] | Can provide high yields with a broad range of coupling partners. |
| Functional Group Tolerance | Good | Good | Excellent |
| Side Reactions | Prone to protodeboronation, especially with challenging substrates.[3] | Reduced propensity for protodeboronation compared to the boronic acid.[9] | Generally low incidence of side reactions. |
Note to the Reader: The performance data is generalized from studies on various arylboronic acids and their derivatives. The optimal reagent and conditions should be determined empirically for each specific Suzuki-Miyaura coupling reaction.
Experimental Protocols
Synthesis of Alternative Reagents
Protocol 1: Synthesis of this compound pinacol ester
This protocol is adapted from the Miyaura borylation of haloindazoles.
-
Reaction: 4-Bromo-5-methyl-1H-indazole + Bis(pinacolato)diboron
-
Catalyst: Pd(dppf)Cl₂ (Palladium(II) chloride complex with 1,1'-bis(diphenylphosphino)ferrocene)
-
Base: Potassium acetate (KOAc)
-
Solvent: 1,4-Dioxane
-
Procedure:
-
To a solution of N-protected 4-bromo-5-methyl-1H-indazole in 1,4-dioxane are added bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the this compound pinacol ester.
-
Protocol 2: Synthesis of Potassium 5-methyl-1H-indazole-4-trifluoroborate
This is a general procedure for the conversion of arylboronic acids to their corresponding potassium trifluoroborate salts.[2]
-
Starting Material: this compound
-
Reagent: Potassium hydrogen difluoride (KHF₂)
-
Solvent: Methanol/Water
-
Procedure:
-
This compound is dissolved in a mixture of methanol and water (e.g., 5:1).
-
An aqueous solution of potassium hydrogen difluoride (KHF₂) is added to the boronic acid solution.
-
The mixture is stirred at room temperature for a short period (e.g., 15-30 minutes).
-
The solvent is removed under reduced pressure.
-
The resulting solid is triturated with a suitable solvent (e.g., acetone or diethyl ether) to remove any remaining impurities.
-
The solid potassium 5-methyl-1H-indazole-4-trifluoroborate is collected by filtration and dried.
-
Performance Comparison in Suzuki-Miyaura Coupling
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Reactants: Aryl halide (1.0 equiv), Boronic acid derivative (1.2-1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water or DME/Water
-
Procedure:
-
To a reaction vessel are added the aryl halide, the boronic acid derivative (this compound or its pinacol ester/trifluoroborate salt), the palladium catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
The solvent system (e.g., 1,4-dioxane and water) is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and water.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to determine the isolated yield.
-
Visualization of a Relevant Signaling Pathway
Indazole derivatives are prominent scaffolds for kinase inhibitors. For instance, Pazopanib, which contains an indazole moiety, is a multi-targeted tyrosine kinase inhibitor that targets, among others, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following diagram illustrates a simplified VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process often co-opted by tumors for their growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by Pazopanib.
Conclusion
For researchers utilizing this compound, considering its more stable alternatives, the pinacol ester and the potassium trifluoroborate salt, can offer significant advantages in terms of handling, storage, and reaction reproducibility. While boronic acids may offer faster reaction kinetics, the enhanced stability of their derivatives often translates to higher overall yields and more reliable synthetic outcomes, particularly in complex, multi-step syntheses common in drug discovery and materials science. The choice of reagent should be guided by the specific requirements of the reaction, including the stability of the coupling partners and the desired reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
The Synthetic Advantage of 5-Methyl-1H-indazole-4-boronic acid in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast array of available reagents, 5-Methyl-1H-indazole-4-boronic acid has emerged as a particularly advantageous synthon, primarily due to its versatile role in the construction of complex molecular architectures, especially those targeting kinase-mediated signaling pathways.
This guide provides a comprehensive comparison of this compound with other boronic acid derivatives in the context of Suzuki-Miyaura cross-coupling reactions. By examining experimental data, this report will highlight the compound's performance and utility in the synthesis of potent kinase inhibitors.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a wide variety of organic halides and organoboron compounds. The choice of boronic acid can significantly influence reaction efficiency, yield, and substrate scope.
While a direct head-to-head comparative study under identical conditions is not extensively documented in the literature, a compilation of data from various sources allows for an insightful performance overview. The following table summarizes the yields of Suzuki-Miyaura coupling reactions involving substituted indazoles and various boronic acids.
| Entry | Bromo-Indazole Derivative | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [1] |
| 2 | 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | Lower than pyrroleboronic acid | [1] |
| 3 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 70 | [2][3] |
| 4 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 75 | [2][3] |
| 5 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Furylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 72 | [2][3] |
| 6 | 3-Chloroindazole | 5-Indole boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Good to Excellent | [4] |
| 7 | 6-Chloroindole | Phenylboronic acid | P1 | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [4] |
| 8 | 5-Bromo-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | - | 75 | [5] |
| 9 | 4-Bromoanisole | Phenylboronic acid | Pd@Fe₃O₄@C | - | - | - | - | >99 | [6] |
Analysis of Performance:
The data indicates that indazole-based boronic acids and their coupling partners are effective in Suzuki-Miyaura reactions, consistently providing moderate to high yields. The choice of catalyst, base, and solvent system plays a crucial role in optimizing the reaction outcome. The methyl group in this compound can contribute to improved solubility in organic solvents and may influence the electronic properties of the boronic acid, potentially enhancing its reactivity in the transmetalation step of the catalytic cycle. While direct comparative yield data with phenylboronic acid under identical conditions is sparse, the successful use of substituted indazoles in complex couplings highlights their utility.
Application in the Synthesis of Kinase Inhibitors
The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of potent kinase inhibitors. This is largely due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This compound serves as a critical building block for introducing the indazole moiety into drug candidates.
A prominent target for indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy.
Below is a diagram illustrating the VEGFR-2 signaling pathway, a common target for inhibitors synthesized using this compound.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Heterocyclic Boronic Acids in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Heterocyclic boronic acids are key building blocks in these reactions, allowing for the introduction of diverse heteroaromatic moieties that can significantly influence the biological activity and physicochemical properties of molecules.[1] However, the reactivity and stability of heterocyclic boronic acids can vary dramatically, posing challenges for synthetic chemists.[1][3] This guide provides a comparative analysis of commonly used heterocyclic boronic acids in Suzuki coupling, supported by experimental data, to aid in the selection of reagents and the optimization of reaction conditions.
Factors Influencing Reactivity
The success of a Suzuki coupling reaction involving heterocyclic boronic acids is a delicate balance between the desired cross-coupling and undesired side reactions. Several key factors govern the performance of these reagents:
-
Electronic Nature of the Heterocycle: The electronic properties of the heteroaromatic ring significantly impact reactivity.
-
π-Deficient Heterocycles (e.g., pyridine, pyrimidine): The electron-withdrawing nature of these systems can slow down the crucial transmetalation step in the catalytic cycle. Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, potentially leading to deactivation.[1]
-
π-Rich Heterocycles (e.g., furan, thiophene, pyrrole): These are generally more reactive in the transmetalation step but can be more susceptible to decomposition under reaction conditions.[1]
-
-
Isomeric Position of the Boronic Acid: The position of the boronic acid group on the heterocyclic ring has a profound effect on reactivity. A classic example is the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group in 2-pyridyl boronic acid exacerbates both slow transmetalation and rapid protodeboronation.[1][3] In contrast, 3- and 4-pyridyl boronic acids are considerably more stable and less prone to this side reaction.[1]
-
Protodeboronation: This is the most significant side reaction, where the carbon-boron bond is cleaved by a proton source, often in the presence of a base, leading to the formation of the corresponding unsubstituted heteroarene.[1] The propensity for protodeboronation is highly dependent on the structure of the heterocyclic boronic acid, with 2-pyridyl and 5-thiazolyl boronic acids being notoriously unstable.[1]
-
Nature of the Boron Reagent: To mitigate instability, free boronic acids are often converted to more stable derivatives.
-
Boronic Esters (e.g., Pinacol, MIDA): These are generally more stable towards protodeboronation than the corresponding free acids and can act as a "slow-release" source of the boronic acid under reaction conditions.[1][4] However, the transmetalation step can be slower compared to free boronic acids.[1]
-
Potassium Heteroaryltrifluoroborates: These bench-stable salts offer an effective alternative to problematic boronic acids, often providing good to excellent yields in cross-coupling reactions.[5]
-
DABO Boronates: Diethanolamine-complexed heterocyclic boronic acids are air-stable reagents that can be used directly in Suzuki-Miyaura reactions and show no noticeable degradation over extended periods at room temperature.[6][7]
-
Comparative Performance Data
The following tables summarize the performance of various heterocyclic boronic acids in Suzuki coupling reactions, highlighting the impact of the factors discussed above. It is important to note that direct comparisons between different studies can be challenging due to variations in reaction conditions.
Table 1: Comparison of Pyridyl Boronic Acid Isomers in Suzuki Coupling
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Pyridylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | <10 | [1] |
| 3-Pyridylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [1] |
| 4-Pyridylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 | [1] |
Table 2: Performance of Various Heterocyclic Boronic Acids in Suzuki Coupling
| Heterocyclic Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 2-Furanboronic acid | 4-Chloroanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 92 | [8] |
| 2-Thiopheneboronic acid | 4-Chloroanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 95 | [8] |
| 1H-Indole-5-boronic acid | 3-Chloroindazole | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 900 | 80 | [8] |
| 2-Benzofuranylboronic acid | 6-Chloroindole | P1/K₃PO₄ | Dioxane/H₂O | 60 | 300-480 | 91-99 | [8][9] | |
| 2-Benzothienylboronic acid | Halo-pyrazoles | - | - | - | >60 | - | <5 | [8] |
Table 3: Comparison of Boronic Acid Derivatives in Suzuki Coupling
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Furanboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 85 | - | Low | [5] |
| Potassium 2-furanyltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 85 | - | 95 | [5] |
| 2-Pyridylboronic acid | Aryl Halide | - | - | - | - | - | Low | [10] |
| 2-Pyridyl MIDA boronate | Aryl Halide | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | - | - | Good | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for Suzuki coupling reactions with heterocyclic boronic acids.
Protocol 1: Microwave-Assisted Suzuki Coupling [11]
-
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Heterocyclic boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a microwave reactor vial, add the aryl/heteroaryl halide, heterocyclic boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Conventional Suzuki Coupling of Unstable Boronic Acids [8]
-
Materials:
-
Aryl halide (1.00 mmol)
-
Heterocyclic boronic acid (1.50 mmol)
-
Palladium precatalyst (e.g., P1, 1.0–1.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.00 mmol)
-
Dioxane (4 mL) and Water (1 mL)
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide, heterocyclic boronic acid, palladium precatalyst, and K₃PO₄.
-
Add the dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture at the desired temperature (e.g., 60 °C) for the required time (e.g., 5–8 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
-
Visualizing the Suzuki Coupling Workflow and Key Factors
To better understand the process and the interplay of different factors, the following diagrams are provided.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Key factors influencing the performance of heterocyclic boronic acids in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating Cross-Coupling Reactions: A Comparative Guide to the Efficiency of Indazole Boronic Acids
For researchers, scientists, and drug development professionals, the strategic construction of complex molecular architectures is paramount. Among the vast toolkit of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. This guide provides a comparative analysis of the cross-coupling efficiency of 5-Methyl-1H-indazole-4-boronic acid and its structural analogs, offering insights into optimal reaction conditions and expected outcomes. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide draws upon data from closely related indazole-based coupling partners to provide a predictive framework for its reactivity.
The indazole moiety is a prevalent scaffold in medicinal chemistry, valued for its diverse biological activities. The ability to functionalize this core through cross-coupling reactions is therefore of significant interest. Boronic acids, such as this compound, are key reagents in these transformations, serving as the nucleophilic partner in palladium-catalyzed reactions.[1] Their stability, reactivity, and generally good functional group tolerance make them valuable building blocks in the synthesis of novel pharmaceutical candidates and other advanced materials.[1]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
To illustrate the potential cross-coupling efficiency of this compound, this section presents data from the Suzuki-Miyaura coupling of various haloindazoles with different boronic acids. These examples provide a valuable benchmark for predicting the performance of the target compound and for selecting optimal reaction parameters.
Table 1: Suzuki-Miyaura Coupling of 5-Bromoindazoles with Heteroaryl Boronic Acids
| Entry | Indazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 2 | 90 | [2] |
| 2 | 5-Bromo-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 2 | 70 | [2] |
| 3 | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 2 | 75 | [2] |
Table 2: Suzuki-Miyaura Coupling of 7-Bromo-4-substituted-1H-indazoles with Aryl and Heteroaryl Boronic Acids
| Entry | Indazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
| 1 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C, 2 h (MW) | 70 | [3] |
| 2 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C, 4 h | 78 | [3] |
| 3 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 2-Thienylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C, 4 h | 80 | [3] |
| 4 | N-(7-bromo-1H-indazol-4-yl)benzamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C, 4 h | 82 | [3] |
Key Factors Influencing Cross-Coupling Efficiency
The success of a Suzuki-Miyaura cross-coupling reaction is contingent on several critical parameters:
-
Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is paramount. For indazole-based systems, catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ have demonstrated high efficacy.[2][3] The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.
-
Base: The base is essential for the activation of the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.[4]
-
Solvent: A variety of solvents can be employed, often in aqueous mixtures. Dioxane, dimethoxyethane (DME), and dimethylformamide (DMF) are frequently used. The solvent system influences the solubility of the reactants and the stability of the catalytic species.[2][3][4]
-
Reaction Temperature and Time: These parameters are often optimized to ensure complete conversion while minimizing side reactions. Microwave irradiation can sometimes be used to accelerate the reaction.[3]
Experimental Protocols
While a specific protocol for this compound is not available, the following general procedure for the Suzuki-Miyaura coupling of a haloindazole with a boronic acid can be adapted.
General Procedure for Suzuki-Miyaura Cross-Coupling:
To a reaction vessel containing the haloindazole (1.0 equiv) and the boronic acid (1.2-1.5 equiv) is added the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and the base (e.g., K₂CO₃, 2.0 equiv). The vessel is purged with an inert gas (e.g., argon or nitrogen). The appropriate solvent (e.g., dimethoxyethane) is then added, and the mixture is heated to the desired temperature (e.g., 80-100 °C) with stirring. The reaction progress is monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Process
To better understand the relationships and workflows involved in Suzuki-Miyaura cross-coupling, the following diagrams are provided.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
While direct, quantitative data on the cross-coupling efficiency of this compound remains to be fully documented in accessible literature, the existing data on analogous indazole systems provides a strong foundation for its successful application. By leveraging the optimized conditions reported for similar substrates, researchers can confidently employ this compound as a valuable building block in the synthesis of novel indazole-containing compounds. The judicious selection of catalyst, ligand, base, and solvent, guided by the comparative data presented, will be crucial in achieving high yields and purity in these important synthetic transformations. Further research into the specific reactivity of this boronic acid will undoubtedly contribute to the expanding utility of the indazole scaffold in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Boronic Acid Derivatives: A Comparative Guide for Researchers
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding ester is a critical decision that can significantly impact experimental success. This guide provides an objective comparison of the stability of various boronic acid derivatives, supported by experimental data, to aid in the rational selection of these versatile compounds.
Boronic acid derivatives are indispensable tools in modern chemistry, yet their inherent stability can be a significant challenge. A fundamental trade-off exists between the high reactivity of boronic acids and the enhanced stability of their ester counterparts.[1] Boronic acids, while often leading to faster reaction times, are susceptible to degradation pathways such as oxidation and protodeboronation, particularly in aqueous basic conditions.[1] This instability can negatively affect their shelf-life and reaction yields.[1] Conversely, boronate esters, especially cyclic esters like pinacolates, offer substantially greater stability, facilitating easier handling, purification, and long-term storage.[1][2]
Factors Influencing Stability
The stability of a boronic acid derivative is not intrinsic but is influenced by a combination of structural and environmental factors:
-
The Organic Substituent (R-group): The nature of the carbon group bonded to boron plays a crucial role. Aryl- and alkenylboronic acids generally exhibit greater stability compared to their alkylboronic acid counterparts, which are more prone to oxidation.[3][4]
-
Esterifying Diol: For boronate esters, the choice of the diol is critical. Cyclic boronic esters, such as the commonly used pinacol esters, are significantly more robust and less susceptible to hydrolysis than acyclic esters.[4] Interestingly, five-membered ring esters (e.g., from pinacol) can offer enhanced stability over six-membered ring esters.[5]
-
Intramolecular Coordination: The introduction of a pendant coordinating group can dramatically enhance stability. For instance, a boralactone, formed by an intramolecular ligand from a carboxyl group to the boron atom, has been shown to increase oxidative stability by a remarkable 10,000-fold.[6][7][8]
-
Electronic Effects: Diminishing the electron density on the boron atom can significantly slow the rate-limiting step in oxidative degradation.[6][7] Electron-withdrawing groups on the organic substituent can increase the Lewis acidity of the boronic acid, which in turn affects its stability and reactivity.[4]
Comparative Stability Data
The following tables summarize quantitative data on the stability of various boronic acid derivatives under different conditions.
| Derivative | Compound | Condition | Half-life (t½) | Reference |
| Boronic Acid | Phenylboronic Acid (PBA) | pH 7.4 (physiological) with ROS | Comparable to thiols | [6][7] |
| Boronate Ester | Phenylboronic Acid Pinacol Ester | General Handling | More stable than PBA | [1][2] |
| Intramolecularly Coordinated Boronic Acid | Boralactone | pH 7.4 (physiological) with ROS | 10,000-fold greater than PBA | [6][7][8] |
| Boronic Ester Type | Diol | Ring Size | Relative Hydrolytic Stability | Key Observation | Reference |
| Pinacol Ester | Pinacol | 5-membered | High | Offers enhanced stability, but hydrolysis can be difficult to reverse. | [2][5] |
| Acyclic Ester | e.g., from ethylene glycol | - | Low | Susceptible to rapid hydrolysis. | [4] |
| Six-membered Ring Ester | e.g., from 1,3-propanediol | 6-membered | Lower than 5-membered | Can undergo protodeboronation faster than the parent boronic acid. | [5] |
Degradation Pathways
The primary degradation pathways for boronic acid derivatives are oxidative cleavage and protodeboronation.
Oxidative degradation is a significant concern, especially in biological contexts.[6][7] The empty p-orbital of the boron atom is susceptible to nucleophilic attack by reactive oxygen species (ROS).[6][9] This is followed by a rate-limiting 1,2-shift of the carbon atom from the boron to the oxygen, leading to a labile boric ester that rapidly hydrolyzes to an alcohol and boric acid.[6][9]
Experimental Protocols
Oxidative Stability Assay
This protocol is designed to assess the stability of boronic acid derivatives in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), which mimics reactive oxygen species found in physiological environments.[6]
Materials:
-
Boronic acid derivative of interest
-
Phenylboronic acid (PBA) as a reference compound[6]
-
Hydrogen peroxide (H₂O₂) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical method for quantification (e.g., HPLC, GC-MS, or a fluorogenic assay)
Procedure:
-
Prepare stock solutions of the test boronic acid derivative and the PBA reference in a suitable solvent.
-
In a reaction vessel, add PBS buffer (pH 7.4).
-
Add the boronic acid derivative to the buffered solution to a final desired concentration.
-
Initiate the degradation by adding a specific concentration of H₂O₂.
-
Monitor the disappearance of the parent boronic acid derivative over time using the chosen analytical method.
-
Collect samples at various time points and quench the reaction if necessary.
-
Quantify the remaining boronic acid derivative at each time point.
-
Calculate the rate of degradation and the half-life (t½) of the compound under these conditions.
Hydrolytic Stability Assay
This protocol assesses the stability of boronate esters to hydrolysis under aqueous conditions.
Materials:
-
Boronate ester of interest
-
Aqueous buffer solutions at various pH values (e.g., acidic, neutral, basic)
-
Organic co-solvent if the ester is not water-soluble
-
Analytical method for quantification (e.g., HPLC, ¹H NMR)
Procedure:
-
Prepare a stock solution of the boronate ester in a suitable organic solvent.
-
In a reaction vessel, add the aqueous buffer of the desired pH.
-
Add the boronate ester stock solution to the buffer to a final desired concentration.
-
Monitor the hydrolysis of the ester to the corresponding boronic acid over time using the chosen analytical method.
-
Collect samples at various time points.
-
Quantify the remaining boronate ester and the formed boronic acid at each time point.
-
Determine the rate of hydrolysis and the half-life (t½) of the ester at each pH.
Analytical Considerations
The analysis of boronic acid derivatives can be challenging due to their potential for on-column degradation, especially with HPLC.[10][11] For accurate quantification, particularly of boronate esters, methods that minimize hydrolysis during analysis are crucial. The use of reversed-phase HPLC with columns that have low silanol activity or non-aqueous capillary electrophoresis (NACE) can provide more reliable results.[11][12]
Conclusion
The stability of boronic acid derivatives is a critical parameter that dictates their suitability for various applications. While boronic acids offer high reactivity, their instability often necessitates the use of more robust boronate esters. The choice of the esterifying diol and the electronic properties of the organic substituent are key determinants of stability. For applications in biological systems where oxidative stress is a factor, novel derivatives with intramolecular coordination, such as boralactones, offer significantly enhanced stability and represent a promising avenue for future research and development. A thorough understanding of the factors influencing stability and the appropriate analytical methods for their assessment is essential for the successful application of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Indazole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Indazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The efficient and versatile synthesis of these scaffolds is therefore of paramount importance in drug discovery and development. This guide provides an objective comparison of prevalent synthetic routes to indazole-containing compounds, supported by experimental data and detailed protocols to aid in the validation and selection of the most suitable synthetic strategies.
Comparison of Key Synthetic Routes
The synthesis of the indazole core can be broadly categorized into classical condensation and cyclization reactions, and modern transition-metal-catalyzed cross-coupling and C-H activation strategies. Each approach offers distinct advantages in terms of substrate scope, functional group tolerance, and regioselectivity.
| Synthetic Strategy | General Description | Key Advantages | Key Limitations | Typical Yields (%) |
| Jacobson-type Cyclization | Intramolecular cyclization of o-acylphenylhydrazines or related precursors, often under acidic or thermal conditions.[1] | Simple starting materials, well-established for certain substitution patterns. | Harsh reaction conditions, limited functional group tolerance, potential for side reactions. | 40-70% |
| Palladium-Catalyzed Cross-Coupling | Includes Suzuki-Miyaura and Buchwald-Hartwig reactions to form key C-C or C-N bonds, respectively, followed by cyclization.[2][3][4][5] | Excellent functional group tolerance, high yields, broad substrate scope, good regioselectivity. | Cost of palladium catalysts and ligands, sensitivity to air and moisture in some cases. | 70-95% |
| C-H Activation/Annulation | Direct functionalization of C-H bonds in precursors like azobenzenes or hydrazones, often catalyzed by rhodium, cobalt, or palladium.[6][7][8][9][10] | High atom economy, step efficiency (often one-pot), access to novel substitution patterns. | Can require specific directing groups, catalyst loading can be high, regioselectivity can be a challenge. | 60-90% |
| [3+2] Cycloaddition Reactions | Reaction of a three-atom component (e.g., a diazo compound) with a two-atom component (e.g., an aryne) to construct the pyrazole ring of the indazole.[11][12] | Access to a wide range of 3-substituted indazoles, often proceeds under mild conditions. | Generation of reactive intermediates like arynes or diazo compounds can require specific precursors and conditions. | 65-85% |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-1H-indazoles
This protocol is adapted from methodologies described for the synthesis of heteroaryl-substituted indazoles.[2][4]
Reaction:
Materials:
-
5-Bromo-1H-indazole
-
Arylboronic acid (1.1 equivalents)
-
Pd(dppf)Cl2 (palladium catalyst, 2-5 mol%)
-
Potassium carbonate (K2CO3) (2.5 equivalents)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
Procedure:
-
To a Schlenk tube, add 5-bromo-1H-indazole (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(dppf)Cl2 (0.02-0.05 mmol), and K2CO3 (2.5 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the DME/water solvent mixture (5 mL) via syringe.
-
Stir the reaction mixture at 90 °C for 2-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1H-indazole.
Buchwald-Hartwig Amination for the Synthesis of 6-Amino-1H-indazole Derivatives
This protocol is a general procedure for the palladium-catalyzed amination of 6-bromo-1H-indazole.[3][5]
Reaction:
Materials:
-
6-Bromo-1H-indazole
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 mmol), the amine (1.2 mmol), and the appropriate palladium precatalyst (0.02 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Stir the mixture and add the LiHMDS solution dropwise.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the 6-amino-1H-indazole derivative.
C-H Activation/Annulation for the Synthesis of 2H-Indazoles from Azobenzenes
This protocol is based on rhodium-catalyzed C-H activation strategies.[6][7]
Reaction:
Materials:
-
Azobenzene derivative
-
Alkyne or aldehyde (coupling partner)
-
[Cp*RhCl2]2 (rhodium catalyst, 2-5 mol%)
-
AgSbF6 (co-catalyst/halide scavenger, 10-20 mol%)
-
Cu(OAc)2 (oxidant, 1-2 equivalents)
-
Solvent (e.g., DCE or t-AmylOH)
Procedure:
-
In a sealed tube, combine the azobenzene (0.5 mmol), the coupling partner (1.0-1.5 mmol), [Cp*RhCl2]2 (0.01-0.025 mmol), AgSbF6 (0.05-0.1 mmol), and Cu(OAc)2 (0.5-1.0 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (2 mL).
-
Heat the mixture at 100-120 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with dichloromethane or ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of some of the key synthetic strategies for preparing indazole-containing compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indazole synthesis [organic-chemistry.org]
A Researcher's Guide to the Spectroscopic Comparison of Indazole Boronic Acid Isomers
For researchers, medicinal chemists, and drug development professionals, a precise understanding of the structural nuances of isomeric compounds is paramount. Indazole boronic acids, key building blocks in pharmaceutical and materials science, exist as various positional isomers depending on the attachment of the boronic acid group to the benzene ring. The electronic properties and, consequently, the reactivity and biological activity of these molecules are significantly influenced by this positioning. This guide offers an objective spectroscopic comparison of four key isomers: 1H-indazole-4-boronic acid, 1H-indazole-5-boronic acid, 1H-indazole-6-boronic acid, and 1H-indazole-7-boronic acid.
The differentiation between these isomers is readily achievable through a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a summary of the expected quantitative data, detailed experimental protocols for acquiring such data, and a logical workflow for isomer characterization and comparison.
Data Presentation: A Comparative Spectroscopic Overview
The following tables summarize the key spectroscopic data for the indazole boronic acid isomers. It is important to note that while experimental data for the 4- and 5-isomers are available, the data for the 6- and 7-isomers are based on closely related N-methylated analogs due to the limited availability of public domain data for the parent compounds. The data for the parent 1H-indazole is also included for reference.
Table 1: Comparative ¹H NMR Spectral Data (Expected Chemical Shifts in ppm)
| Proton | 1H-Indazole[1][2] | 1H-Indazole-4-boronic acid HCl[3] | 1H-Indazole-5-boronic acid | 1H-Indazole-6-boronic acid (estimated from 1-methyl analog)[4] | 1H-Indazole-7-boronic acid (estimated from 1-methyl analog)[5] |
| H-3 | ~8.10 (s) | ~8.3 (s) | ~8.2 (s) | ~8.0 (s) | ~8.1 (s) |
| H-4 | ~7.51 (d) | - | ~7.8 (d) | ~7.7 (d) | ~7.6 (d) |
| H-5 | ~7.18 (t) | ~7.4 (t) | - | ~7.9 (s) | ~7.1 (t) |
| H-6 | ~7.40 (t) | ~7.9 (d) | ~7.6 (dd) | - | ~7.4 (d) |
| H-7 | ~7.77 (d) | ~7.7 (d) | ~8.1 (s) | ~7.8 (d) | - |
| NH | ~13.1 (br s) | Not specified | Not specified | Not specified | Not specified |
| B(OH)₂ | - | Not specified | Not specified | Not specified | Not specified |
| Note: Spectra are typically recorded in DMSO-d₆ or CDCl₃. Chemical shifts are approximate and can vary based on solvent and concentration. |
Table 2: Comparative ¹³C NMR Spectral Data (Expected Chemical Shifts in ppm)
| Carbon | 1H-Indazole[1][6] | 1H-Indazole-4-boronic acid | 1H-Indazole-5-boronic acid | 1H-Indazole-6-boronic acid | 1H-Indazole-7-boronic acid |
| C-3 | ~134.8 | ~135 | ~135 | ~134 | ~133 |
| C-3a | ~123.1 | ~124 | ~126 | ~121 | ~125 |
| C-4 | ~120.9 | C-B | ~123 | ~121 | ~120 |
| C-5 | ~121.0 | ~122 | C-B | ~118 | ~128 |
| C-6 | ~126.8 | ~130 | ~128 | C-B | ~122 |
| C-7 | ~109.7 | ~110 | ~110 | ~113 | C-B |
| C-7a | ~140.0 | ~141 | ~140 | ~142 | ~140 |
| Note: The carbon attached to the boron atom (C-B) will have a broad signal and its chemical shift is highly dependent on the environment. The values for the boronic acid isomers are predictive based on the parent indazole and known substituent effects. |
Table 3: Key IR and Mass Spectrometry Data
| Spectroscopic Technique | Characteristic Features |
| Infrared (IR) Spectroscopy | O-H stretch (boronic acid): Broad band around 3200-3400 cm⁻¹.N-H stretch (indazole): Broad band around 3100-3200 cm⁻¹.B-O stretch: Strong band around 1350 cm⁻¹.Aromatic C=C and C=N stretches: Multiple bands in the 1450-1620 cm⁻¹ region.Aromatic C-H out-of-plane bending: 700-900 cm⁻¹, pattern is indicative of substitution on the benzene ring.[1][7][8] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z = 162.06 for C₇H₇BN₂O₂.[9] Fragmentation: Common losses include H₂O and B(OH)₃. The fragmentation pattern of the indazole ring itself can also provide structural information. Analysis can be complicated by the tendency of boronic acids to form cyclic trimers (boroxines).[10] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining comparable spectroscopic data. The following are generalized protocols for the key techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H), carbon (¹³C), and boron (¹¹B) nuclei to elucidate the isomeric structure.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the indazole boronic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. This is a specialized experiment but highly informative for boronic acids. The chemical shift will indicate the coordination state of the boron atom.
-
2D NMR (COSY, HSQC, HMBC): If assignments are ambiguous, two-dimensional NMR experiments can be performed to establish correlations between protons (COSY) and between protons and carbons (HSQC for direct, HMBC for long-range).
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule, which are characteristic of the indazole and boronic acid moieties.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition and providing further structural clues.
Instrumentation: A mass spectrometer, commonly coupled with a liquid chromatograph (LC-MS) and an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium acetate may be added to the solvent to promote ionization.
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it through an LC system.
-
Acquire a full-scan mass spectrum in both positive and negative ion modes to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula.
-
Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern that can help differentiate isomers.
Mandatory Visualization
The following diagram illustrates a logical workflow for the spectroscopic comparison and characterization of indazole boronic acid isomers.
Caption: Workflow for the spectroscopic characterization of indazole boronic acid isomers.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 3. Indazole-4-boronic acid, hydrochloride(1023595-17-6) 1H NMR [m.chemicalbook.com]
- 4. 1150114-80-9|1-Methyl-1H-indazole-6-boronic Acid|BLD Pharm [bldpharm.com]
- 5. 1-Methyl-1H-indazole-7-boronic acid | 1001907-59-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Indazole-6-boronic acid | C7H7BN2O2 | CID 24728617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
A Comparative Guide to the Biological Activity of Molecules Synthesized with Diverse Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of boronic acids into molecular scaffolds has emerged as a powerful strategy in medicinal chemistry, leading to the development of potent therapeutic agents with diverse biological activities. The unique ability of the boronic acid moiety to form reversible covalent bonds with biological targets, such as the active site serine or threonine residues of enzymes, underpins its effectiveness. This guide provides an objective comparison of the biological performance of molecules synthesized with different boronic acids, supported by experimental data from recent studies. We will delve into their structure-activity relationships (SAR), detail key experimental protocols, and visualize relevant biological pathways.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data from various studies, highlighting the impact of different boronic acid functionalities on the biological activity of the synthesized molecules.
Table 1: Inhibition of α-Chymotrypsin by n-Alkylboronic Acids
This table illustrates the structure-activity relationship of simple n-alkylboronic acids as inhibitors of the serine protease α-chymotrypsin. A clear trend of increasing inhibitory potency is observed with the increasing length of the alkyl chain, suggesting that hydrophobicity plays a key role in binding to the enzyme's active site.[1]
| Inhibitor | Chemical Structure | Inhibition Constant (Ki) in mM |
| Methylboronic Acid | CH₃B(OH)₂ | 18.0 |
| Ethylboronic Acid | CH₃CH₂B(OH)₂ | 2.5 |
| Propylboronic Acid | CH₃CH₂CH₂B(OH)₂ | 0.4 |
| Butylboronic Acid | CH₃CH₂CH₂CH₂B(OH)₂ | 0.05 |
Table 2: Proteasome Inhibition and Cytotoxicity of Dipeptidyl Boronic Acid Analogs
This table presents a comparison of novel dipeptidyl boronic acid proteasome inhibitors with the clinically used drug Bortezomib (Velcade®). The data showcases how modifications to the peptide scaffold, in conjunction with the boronic acid "warhead," can lead to highly potent inhibitors of the chymotrypsin-like (CT-L) activity of the 20S proteasome and significant cytotoxicity against multiple myeloma (MM) cell lines.
| Compound | Chymotrypsin-Like (CT-L) Activity IC50 (nM) | RPMI-8226 Cell Proliferation IC50 (nM) | U266 Cell Proliferation IC50 (nM) |
| Bortezomib | 7.05 | - | - |
| Compound 15 | 4.60 | - | - |
| Compound 17 | 8.21 | - | - |
| Prodrug 18 | 6.74 | - | - |
| Compound 5c | 8.21 | 8.99 | 6.75 |
Data for compounds 15, 17, and 18 are from a study on dipeptide boronic acid compounds.[2] Compound 5c is from a separate study on novel dipeptidyl boronic acid inhibitors.[3]
Table 3: Cytotoxicity of 6-(Substituted Phenyl)purine Ribonucleosides
This table demonstrates the effect of substitutions on a phenylboronic acid precursor on the cytostatic activity of the final 6-phenylpurine ribonucleoside products. The data suggests that the nature of the substituent on the phenyl ring significantly influences the biological activity against various cancer cell lines.
| 6-(4-X-substituted phenyl)purine ribonucleoside (Compound 12) | X | CCRF-CEM IC50 (µmol/L) | HeLa IC50 (µmol/L) | L1210 IC50 (µmol/L) |
| 12a | H | 1.5 | 3.0 | 2.0 |
| 12b | F | 0.5 | 1.0 | 0.8 |
| 12c | Cl | 0.25 | 0.5 | 0.4 |
| 12d | OCH₃ | 5.0 | 10.0 | 8.0 |
| 12e | OCH₂CH₃ | 20.0 | >20 | >20 |
Data from a study on the synthesis and cytostatic activity of substituted 6-phenylpurine nucleosides.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for two fundamental assays used to characterize the biological activity of boronic acid-containing molecules.
20S Proteasome Chymotrypsin-Like Activity Assay
This fluorometric assay measures the chymotrypsin-like (CT-L) activity of the 20S proteasome, a common target for anticancer agents containing boronic acids.
Materials:
-
Purified 20S proteasome
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)
-
Test compounds (boronic acid derivatives) dissolved in DMSO
-
Proteasome inhibitor (e.g., MG-132) as a positive control
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the 20S proteasome in assay buffer.
-
Prepare a stock solution of Suc-LLVY-AMC in DMSO.
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add 2 µL of the test compound dilutions or controls.
-
Add 88 µL of the 20S proteasome solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the Suc-LLVY-AMC substrate solution to each well to initiate the reaction. The final concentration of the substrate should be at its Km value or below.
-
Immediately place the plate in the fluorometric plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. It is based on the principle that a protein's thermal stability is altered upon ligand binding.
Materials:
-
Cultured cells
-
Test compounds (boronic acid derivatives)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specific duration.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cool the samples on ice.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using a suitable method (e.g., three cycles of freeze-thaw).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities of the target protein in each lane.
-
For each treatment condition, plot the band intensity as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the test compound indicates target engagement. The magnitude of the shift can be used to assess the potency of the compound.
-
Mandatory Visualizations
Ubiquitin-Proteasome Signaling Pathway
The ubiquitin-proteasome system is a critical pathway for protein degradation and a key target for many boronic acid-based anticancer drugs. The following diagram illustrates the major steps in this pathway.
References
Safety Operating Guide
Proper Disposal of 5-Methyl-1H-indazole-4-boronic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 5-Methyl-1H-indazole-4-boronic acid, ensuring the safety of laboratory personnel and the protection of our environment. Researchers, scientists, and drug development professionals are encouraged to adhere to these procedures to maintain a safe working environment and comply with local regulations.
Proper chemical waste management is a critical component of laboratory safety. The following procedures for this compound are based on established safety protocols and information from safety data sheets (SDS).
I. Immediate Safety and Hazard Information
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Hazard Summary Table:
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] P270: Do not eat, drink or smoke when using this product.[1] |
| Skin Irritation (Category 2) | Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Eye Irritation (Category 2) | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: For operations that may generate dust, use a dust respirator. All handling of this substance should ideally be performed in a chemical fume hood.[1][2]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Minor Spills:
-
Evacuate and Ventilate: If not already working in a fume hood, ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don protective gloves, safety glasses, a lab coat, and a dust respirator.
-
Contain the Spill: Use dry cleanup procedures.[2] Gently sweep or vacuum the spilled solid. Avoid generating dust.[2]
-
Collect the Waste: Place the spilled material into a clean, dry, properly labeled, and sealable container for disposal.[2]
-
Decontaminate the Area: Wash the spill area with soap and water.
Major Spills:
-
Evacuate the Area: Immediately alert others and evacuate the vicinity of the spill.
-
Contact Emergency Services: Notify your institution's environmental health and safety (EHS) office or emergency response team.
-
Control Personal Contact: Only trained personnel with appropriate protective clothing should address the spill.[2]
-
Prevent Environmental Contamination: Take measures to prevent the spilled material from entering drains or waterways.[1][2]
III. Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all local, state, and federal regulations. Discharge into the environment must be avoided.[1]
Step 1: Waste Collection and Storage
-
Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealed waste container.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed when not in use.[1]
Step 2: Disposal of Small Quantities (Research Scale)
For very small quantities, consult with your institution's EHS office. While some general guidelines for neutralizing acidic or basic waste exist[3], specific procedures for boronic acids are not widely documented for general laboratory use. Due to its hazards, direct neutralization by untrained personnel is not recommended. The preferred method is collection and disposal via a licensed hazardous waste contractor.
Step 3: Disposal of Large Quantities
All bulk quantities of this compound and its contaminated waste must be disposed of through your institution's hazardous waste management program. Do not attempt to dispose of this material down the drain or in regular trash.
Disposal Workflow:
Caption: Workflow for the safe disposal of this compound.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before handling any chemical.
References
Personal protective equipment for handling 5-Methyl-1H-indazole-4-boronic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Methyl-1H-indazole-4-boronic acid. The following procedures are based on established best practices for handling boronic acid derivatives and are intended to foster a safe laboratory environment.
Immediate Safety Precautions
When handling this compound, it is crucial to mitigate potential hazards through strict adherence to safety protocols. Based on data from structurally related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[3][4]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Remove any contaminated clothing immediately and wash it before reuse.[2][3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3][5] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) should be worn.[1][3][4] Gloves must be inspected before use and changed immediately if contaminated.[4][5] | To prevent skin contact and potential irritation.[3] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3][4] | To protect skin from accidental splashes or spills.[4] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[3] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4] | To prevent respiratory tract irritation.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated PPE.
-
Store the chemical in a cool, dry, and well-ventilated area.[2]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3][4]
-
Waste Collection:
-
Spill Cleanup:
-
In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Clean up all spills immediately, avoiding breathing dust and contact with skin and eyes.[1]
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Place spilled material in a clean, dry, sealable, and labeled container for disposal.[1]
-
-
Final Disposal:
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.[3]
-
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
